molecular formula C114H156N24O28 B10837356 App-018 CAS No. 452782-06-8

App-018

Cat. No.: B10837356
CAS No.: 452782-06-8
M. Wt: 2310.6 g/mol
InChI Key: ZKKBZMXTFBAQLP-INNXVHPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

App-018 is a useful research compound. Its molecular formula is C114H156N24O28 and its molecular weight is 2310.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

452782-06-8

Molecular Formula

C114H156N24O28

Molecular Weight

2310.6 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-/m1/s1

InChI Key

ZKKBZMXTFBAQLP-INNXVHPBSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

App-018 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "App-018" has yielded no specific information regarding a drug, compound, or therapeutic agent with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

Consequently, it is not possible to provide a detailed technical guide or whitepaper on its mechanism of action as the foundational information is unavailable. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a chemical name, CAS number, or trade name, to facilitate a successful literature search.

Should "this compound" be a proprietary compound, the relevant information would be held by the developing organization and would not be accessible through public searches. If the designation is a typographical error, providing the correct identifier will be necessary to proceed with a detailed analysis of its mechanism of action.

An In-depth Technical Guide on the Characterization of CNS-Active and Cardiovascular Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on the synthesis of a compound designated as "App-018." This guide presents available data on two distinct compounds, EG-018 , a synthetic cannabinoid receptor agonist, and This compound , an apolipoprotein A-I (APOA1) inhibitor, to provide relevant technical information for researchers, scientists, and drug development professionals.

Section 1: EG-018 - A Synthetic Cannabinoid Receptor Agonist

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1][2] It exhibits high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for EG-018.

Table 1: Receptor Binding Affinity of EG-018

ReceptorBinding Affinity (Ki, nM)
Human CB121
Human CB27
Data from HEK293 cells expressing human CB1 and CB2 receptors.[1]

Table 2: Functional Activity of EG-018

AssayReceptorPotency (EC50, nM)Efficacy
[35S]GTPγS BindingHuman CB1> THCWeak Partial Agonist
[35S]GTPγS BindingHuman CB2Similar to THCSimilar to THC
Forskolin-stimulated cAMP Production-40Similar to THC
Functional activity was assessed in HEK293 cells.
Experimental Protocols

Detailed methodologies for the characterization of EG-018 are provided below.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.

  • Method: Competition binding assays were performed using [3H]CP55,940 as the radioligand in HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Procedure:

    • Prepare cell membranes from HEK293 cells expressing the target receptor.

    • Incubate the membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of EG-018.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assays:

  • Objective: To assess the functional activity of EG-018 at the G-protein level.

  • Method: [35S]GTPγS binding assays were conducted in membranes from HEK293 cells expressing human CB1 or CB2 receptors.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add varying concentrations of EG-018 to the membranes in the presence of [35S]GTPγS.

    • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • Determine EC50 and maximal efficacy (Emax) from concentration-response curves.

3. cAMP Production Assays:

  • Objective: To measure the effect of EG-018 on adenylyl cyclase activity.

  • Method: Inhibition of forskolin-stimulated cAMP production was measured in HEK293 cells.

  • Procedure:

    • Pre-treat HEK293 cells with varying concentrations of EG-018.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells and measure the concentration of cAMP using a suitable assay kit (e.g., ELISA-based).

    • Calculate the EC50 value for the inhibition of cAMP production.

4. In Vivo Cannabimimetic Effects (Mouse Model):

  • Objective: To evaluate the in vivo effects of EG-018.

  • Method: A tetrad test was performed in mice, assessing spontaneous activity, catalepsy, hypothermia, and analgesia.

  • Procedure:

    • Administer EG-018 to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Measure spontaneous activity using activity chambers.

    • Assess catalepsy using the bar test.

    • Measure core body temperature to evaluate hypothermia.

    • Evaluate analgesia using the tail-flick or hot-plate test.

    • For antagonist studies, pre-treat animals with a selective CB1 antagonist like rimonabant before EG-018 administration.

Signaling Pathway

Cannabinoid Receptor Signaling Pathway EG018 EG-018 CB1R CB1 Receptor EG018->CB1R Agonist CB2R CB2 Receptor EG018->CB2R Agonist Gi Gαi/o CB1R->Gi Activates CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP Effects Cellular Effects cAMP->Effects MAPK->Effects

Caption: Signaling pathway of EG-018 via cannabinoid receptors.

Section 2: this compound - An Apolipoprotein A-I (APOA1) Inhibitor

This compound is identified as an apolipoprotein A-I (APOA1) inhibitor. It was initially developed by Novartis Pharma AG for the treatment of cardiovascular diseases. The development of this compound has been discontinued.

Mechanism of Action

As an APOA1 inhibitor, this compound would interfere with the function of apolipoprotein A-I, a major component of high-density lipoprotein (HDL). The therapeutic rationale for such a compound in cardiovascular disease is not immediately apparent from the available information, as APOA1 and HDL are generally considered protective against atherosclerosis. Further details on its specific mechanism and the reasons for its discontinuation are not publicly available.

Synthesis and Characterization Data

There is no publicly available information regarding the synthesis or detailed characterization of this compound.

References

App-018: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

App-018, also known as D-4F, is a synthetic peptide that mimics apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). Its potential therapeutic applications, particularly in cardiovascular diseases, have garnered significant interest within the research community. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support its investigation and development.

Core Properties of this compound

This compound is an 18-amino acid peptide composed of D-amino acids, which confers resistance to enzymatic degradation compared to its L-amino acid counterparts. This enhanced stability is a key feature for its potential oral administration.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vitro and in vivo applications. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

Solvent SystemConcentrationTemperatureMethod
Phosphate Buffered Saline (PBS)1.30 mg/mLNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)50 mg/mL (21.64 mM)Room TemperatureRequires sonication

Table 2: Qualitative Solubility and Recommended Solvents for this compound

SolventObservations and Recommendations
Water / Aqueous BuffersSoluble in water and can be solubilized in sterile saline[1]. For peptides with a net positive charge like this compound, dissolving in a slightly acidic solution (e.g., with a few drops of 10% - 30% acetic acid) can improve solubility if issues arise with neutral water or buffers.
Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO. It is important to use freshly opened, non-hygroscopic DMSO as moisture can significantly impact solubility[2]. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity[3].
Acetonitrile (ACN) / Water MixturesUsed in sample preparation for analysis, suggesting good solubility in such mixtures.
Ethanol / MethanolWhile general peptide solubility guidelines suggest these can be used for hydrophobic peptides, specific quantitative data for this compound is not readily available.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Table 3: Storage and Stability of this compound

FormatStorage TemperatureDurationNotes
Lyophilized Powder-20°C3 yearsStore sealed and away from moisture.
4°C2 yearsStore sealed and away from moisture.
In Solvent-80°C6 monthsSpecific solvent and concentration not detailed in the source.
-20°C1 monthSpecific solvent and concentration not detailed in the source.
ShippingRoom TemperatureA few daysStable at ambient temperature for short periods.

Potential Degradation Pathways for Peptides like this compound:

Peptides are susceptible to various degradation pathways, which can impact their biological activity. While specific degradation products for this compound have not been detailed in the reviewed literature, researchers should be aware of common peptide degradation mechanisms:

  • Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acids or bases.

  • Oxidation: Particularly affects residues such as methionine, cysteine, tryptophan, and histidine.

  • Deamidation: The removal of an amide group, commonly from asparagine and glutamine residues.

  • Racemization: Conversion of an L-amino acid to a D-amino acid or vice versa. As this compound is composed of D-amino acids, this may be less of a concern for its biological activity.

Experimental Protocols

Protocol 1: General Procedure for Solubilization of this compound

This protocol provides a general workflow for dissolving lyophilized this compound.

G cluster_start cluster_process Solubilization Steps cluster_end start Lyophilized this compound bring_to_rt Equilibrate vial to room temperature start->bring_to_rt add_solvent Add initial solvent (e.g., Sterile Water, PBS, or DMSO) bring_to_rt->add_solvent vortex_sonicate Vortex or sonicate to aid dissolution add_solvent->vortex_sonicate check_solubility Visually inspect for complete dissolution vortex_sonicate->check_solubility add_cosolvent If not fully dissolved, consider adding a co-solvent (e.g., a small amount of acetic acid for aqueous solutions, or gradual addition of aqueous buffer to a DMSO stock) check_solubility->add_cosolvent Insoluble end This compound Solution check_solubility->end Soluble add_cosolvent->vortex_sonicate

Workflow for solubilizing lyophilized this compound.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

G cluster_start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, various times/temps) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, various times/temps) start->base oxidation Oxidation (e.g., 3% H2O2, various times/temps) start->oxidation thermal Thermal Degradation (e.g., elevated temperature, solid & solution) start->thermal photolytic Photolytic Degradation (e.g., exposure to UV/Vis light) start->photolytic analysis Analyze stressed samples by a stability-indicating method (e.g., RP-HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis end Identify Degradation Products & Establish Degradation Pathway analysis->end G cluster_app018 cluster_pathways Cellular Signaling Pathways cluster_rct Reverse Cholesterol Transport cluster_camp cAMP-PKA Pathway cluster_pi3k PI3K/Akt/ERK Pathway cluster_effects app018 This compound abcal ABCA1 app018->abcal camp ↑ cAMP app018->camp pi3k PI3K app018->pi3k chol_efflux Cholesterol Efflux abcal->chol_efflux hdl HDL Formation chol_efflux->hdl effects Atheroprotective Effects Anti-inflammatory Activity hdl->effects pka ↑ PKA camp->pka pka->abcal akt Akt pi3k->akt erk ERK akt->erk hif1a HIF-1α erk->hif1a hif1a->effects

References

Unveiling the In Vitro Bioactivity of APP-018 (D-4F): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of APP-018, an apolipoprotein A-I (ApoA-I) mimetic peptide also known as D-4F. Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the cellular and molecular effects of this compound across various cell types, highlighting its therapeutic potential in cardiovascular and inflammatory diseases, as well as oncology.

Core Mechanism of Action

This compound (D-4F) is a synthetic peptide designed to mimic the biological functions of ApoA-I, the primary protein component of high-density lipoprotein (HDL). Its principal mechanism revolves around binding and removing oxidized lipids, thereby reducing oxidative stress and inflammation. The in vitro data presented herein substantiates its multifaceted atheroprotective and anti-inflammatory properties.

Quantitative In Vitro Activity of this compound (D-4F)

The following tables summarize the significant quantitative in vitro effects of this compound (D-4F) observed in various cell-based assays.

Table 1: Effects on Ovarian Cancer Cells (ID8)
Parameter AssessedConcentration of this compound (D-4F)DurationObserved Effect
Cell Viability1 or 10 µg/mlNot SpecifiedSignificant reduction in the number of viable cells[1]
Cell Proliferation (BrdU assay)1 or 10 µg/mlNot SpecifiedSignificant inhibition of proliferation[1]
Superoxide Levels (DHE assay)1 or 10 µg/ml1, 4, and 24 hrsSignificant decrease in superoxide levels[1]
Protein Carbonyl ContentNot Specified4 and 24 hrsSignificant decrease in protein carbonyl content[1]
Lipid Peroxides (TBARS assay)Not SpecifiedNot SpecifiedSignificant reduction in lipid peroxides[1]
GSH/GSSG RatioNot SpecifiedNot SpecifiedMarked increase, indicating reduced oxidative stress
MnSOD mRNA Expression1 or 10 µg/ml24 hrsSignificant increase in MnSOD mRNA levels
MnSOD Protein Expression1 or 10 µg/ml24 hrsSignificant increase in MnSOD protein levels
Table 2: Effects on Vascular Smooth Muscle Cells (VSMCs)
Parameter AssessedConcentration of this compound (D-4F)ConditionObserved Effect
Cell ProliferationDose-dependentox-LDL inducedInhibition of VSMC proliferation
Cell MigrationDose-dependentox-LDL inducedInhibition of VSMC migration
Heme Oxygenase-1 (HO-1) ExpressionNot SpecifiedNot SpecifiedUpregulation of HO-1 expression
Table 3: Effects on Human Alveolar Type II Cells (A549)
Parameter AssessedConcentration of this compound (D-4F)ConditionObserved Effect
Cell ViabilityNot SpecifiedInfluenza A infectionIncreased cell viability
Cytokine ProductionNot SpecifiedInfluenza A infectionSuppression of virus-induced cytokine production
Caspase ActivationNot SpecifiedInfluenza A infectionSuppression of caspases associated with cytokine production
Proinflammatory Oxidized Phospholipid ProductionNot SpecifiedInfluenza A infectionInhibition of production
IFN-α and IFN-β SecretionNot Specified24 and 48 hrs post-infectionSuppression of IFN-α and IFN-β activities
IL-6 LevelsIncreasing concentrations48 hrs post-infectionDose-dependent inhibition of the increase in IL-6 levels
Table 4: Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
Parameter AssessedConcentration of this compound (D-4F)ConditionObserved Effect
Cell ViabilityNot Specifiedox-LDL inducedSignificant inhibition of ox-LDL-induced reduction in viability
ApoptosisNot Specifiedox-LDL inducedSignificant inhibition of ox-LDL-induced apoptosis
LDH ReleaseNot Specifiedox-LDL inducedSignificant inhibition of ox-LDL-induced LDH release
Intracellular Reactive Oxygen SpeciesNot Specifiedox-LDL inducedScavenging of intracellular ROS
Lipid Peroxide ProductionNot Specifiedox-LDL inducedSuppression of lipid peroxide production
PEDF ExpressionNot Specifiedox-LDL inducedAttenuation of ox-LDL-induced decrease in PEDF expression
Table 5: Effects on Macrophages
Parameter AssessedCell TypeConcentration of this compound (D-4F)DurationObserved Effect
Cholesterol EffluxJ774 mouse macrophages1, 10, 50, or 100 µg/ml24 hrsSignificant concentration- and time-dependent increase
ABCA1 mRNA and Protein ExpressionJ774 mouse macrophagesDose-dependentNot SpecifiedIncrease in expression levels
Intracellular cAMP LevelsJ774 mouse macrophagesDose-dependentNot SpecifiedIncrease in cAMP levels
Alternative Activation (M2 phenotype)THP-1 derived macrophages1, 5, and 10 µg/mlNot SpecifiedReduction in IL-4 induced alternative activation by 45.38%, 59.98%, and 60.10%, respectively
TNF-α mRNA LevelsIL-4 treated MDMs10 µg/ml48 hrs16% increase
TGF-β1 mRNA LevelsIL-4 treated MDMs10 µg/ml48 hrs39% decrease
TGF-β1 Protein ExpressionIL-4 treated MDMs10 µg/ml48 hrs61% decrease

Signaling Pathways and Experimental Workflows

This compound (D-4F) Signaling in Macrophages

D4F This compound (D-4F) cAMP Intracellular cAMP D4F->cAMP increases PKA Protein Kinase A (PKA) cAMP->PKA activates ABCA1 ABCA1 Expression PKA->ABCA1 increases Efflux Cholesterol Efflux ABCA1->Efflux promotes

Caption: this compound (D-4F) promotes cholesterol efflux via the cAMP-PKA-ABCA1 pathway.

This compound (D-4F) Signaling in Vascular Smooth Muscle Cells

D4F This compound (D-4F) ABCA1 ABCA1 D4F->ABCA1 activates PI3K_Akt PI3K/Akt ABCA1->PI3K_Akt activates AMPK AMPK PI3K_Akt->AMPK activates HO1 Heme Oxygenase-1 (HO-1) AMPK->HO1 upregulates OxStress Oxidative Stress HO1->OxStress inhibits Prolif_Mig VSMC Proliferation & Migration HO1->Prolif_Mig inhibits

Caption: this compound (D-4F) inhibits VSMC proliferation and migration through HO-1 upregulation.

General Experimental Workflow for In Vitro Cell-Based Assays

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Seeding Seeding in Plates Cell_Culture->Seeding Stimulus Induce Condition (e.g., ox-LDL, infection) Seeding->Stimulus Treatment Add this compound (D-4F) (various concentrations) Stimulus->Treatment Incubation Incubate (specified duration) Treatment->Incubation Assay Perform Specific Assay (e.g., Viability, Proliferation, ELISA) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Generalized workflow for assessing the in vitro activity of this compound (D-4F).

Detailed Experimental Protocols

Cell Viability and Proliferation Assays
  • Cell Culture: ID8 mouse ovarian cancer cells were cultured in appropriate media. For experiments, cells were seeded in 96-well plates and grown to 50% confluence, followed by serum starvation for 24 hours.

  • Treatment: Cells were treated with this compound (D-4F) at concentrations of 1 or 10 µg/ml.

  • Viability Assessment: The number of viable cells was determined using a standard cell counting method after treatment.

  • Proliferation Assay (BrdU Incorporation): Proliferation was measured using a BrdU incorporation assay, which quantifies DNA synthesis in proliferating cells.

Oxidative Stress Assays
  • Superoxide Measurement (DHE Assay): ID8 cells were seeded in six-well plates. Following treatment with this compound (D-4F), cells were incubated with dihydroethidium (10 µM) for 30 minutes. Fluorescence was measured to determine superoxide levels.

  • Lipid Peroxidation (TBARS Assay): Lipid peroxides in cell lysates were measured using a thiobarbituric acid reactive substances (TBARS) assay.

  • Protein Carbonyl Content: Protein oxidation was assessed by measuring the protein carbonyl content in cell lysates.

  • GSH/GSSG Ratio: The ratio of reduced (GSH) to oxidized (GSSG) glutathione was measured to evaluate the cellular redox state.

Western Blot Analysis
  • Protein Extraction: Total cell lysates from treated and untreated cells were prepared.

  • SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes.

  • Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., MnSOD, CuZnSOD, ABCA1, β-actin as a loading control), followed by incubation with appropriate secondary antibodies.

  • Detection: Protein bands were visualized using a suitable detection method.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase.

  • PCR Amplification: qRT-PCR was performed using specific primers for target genes (e.g., MnSOD, ABCA1) and a reference gene (e.g., cyclophilin).

  • Data Analysis: Relative mRNA expression was calculated using the comparative Ct method.

Cholesterol Efflux Assay
  • Cell Culture and Labeling: J774 mouse macrophages were cultured and labeled with a fluorescent cholesterol analog.

  • Treatment: Cells were incubated with this compound (D-4F) at various concentrations (1, 10, 50, or 100 µg/ml) for 24 hours.

  • Quantification: The amount of cholesterol effluxed from the cells into the medium was quantified.

Conclusion

The comprehensive in vitro data for this compound (D-4F) demonstrates its significant bioactivity across multiple cell types relevant to atherosclerosis, inflammation, and cancer. Its ability to modulate key signaling pathways involved in oxidative stress, cholesterol metabolism, and cellular proliferation underscores its potential as a novel therapeutic agent. This guide provides a foundational resource for further research and development of this compound and related ApoA-I mimetic peptides.

References

Preliminary Research Findings on App-018 (D-4F): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

App-018, also known as D-4F, is an 18-amino acid mimetic peptide of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Synthesized from D-amino acids, D-4F is resistant to proteolysis, allowing for oral administration.[3] It was developed to emulate the atheroprotective functions of ApoA-I, which include promoting reverse cholesterol transport and exhibiting anti-inflammatory properties.[1][4] Although its clinical development for atherosclerosis has been discontinued, preliminary research has provided significant insights into its mechanism of action and potential therapeutic effects in cardiovascular diseases. This document serves as a technical guide summarizing the key quantitative findings, experimental protocols, and associated signaling pathways from preclinical and early clinical research on this compound (D-4F).

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from various studies on this compound (D-4F).

Table 1: In Vivo Efficacy Data

Parameter Animal Model Treatment Details Key Result Reference
Atherosclerosis ApoE-null Mice 0.3 mg/mL in drinking water for 4 weeks 43% reduction in vein graft plaque size
ApoE-null Mice 50 µg daily IP injection for 4 weeks 42% reduction in vein graft plaque size
ApoE-null Mice 0.3 mg/mL in drinking water for 4 weeks 70% reduction in plaque lipid content
ApoE-null Mice 0.3 mg/mL in drinking water for 4 weeks 63% reduction in plaque macrophage immunoreactivity
Metabolic Effects High-Fat Diet (HFD)-fed C57BL/6 Mice D-4F treatment 1.40-fold decrease in Glucose Tolerance Test (AUC) vs. HFD

| | HFD-fed C57BL/6 Mice | D-4F treatment | 1.63-fold decrease in Insulin Tolerance Test (AUC) vs. HFD | |

Table 2: In Vitro Activity

Assay Cell Line Treatment Details Key Result Reference
Cholesterol Efflux RAW264.7 Macrophages 1, 10, 50, 100 µg/mL D-4F for 24 hours Significant, concentration-dependent increase in cholesterol efflux

| Antiviral Activity | A549 Human Pneumocytes (Influenza A infected) | D-4F co-incubation | 50% reduction in viral titers at 48 hours post-infection | |

Table 3: Human Phase I Clinical Trial Data (Multiple-Dose)

Parameter Population Treatment Details Key Result Reference
Pharmacokinetics (AUC) High-Risk CHD Patients (Men) 300 mg oral dose Mean Plasma AUC (0-8h): 22.7 ± 19.6 ng/mLh
High-Risk CHD Patients (Men) 500 mg oral dose Mean Plasma AUC (0-8h): 104.0 ± 60.9 ng/mLh

| Pharmacodynamics (HII) | High-Risk CHD Patients | 300-500 mg oral dose for 13 days | ~50% reduction (halving) of HDL Inflammatory Index (HII) vs. placebo | |

Signaling Pathways and Workflows

Cholesterol Efflux via cAMP/PKA/ABCA1 Pathway

This compound (D-4F) promotes the removal of cholesterol from macrophages, a key step in reverse cholesterol transport. Research indicates this is achieved by activating the cAMP-PKA signaling pathway, which leads to the upregulation of the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from cells to lipid-poor ApoA-I or its mimetics.

Caption: D-4F mediated cholesterol efflux pathway via cAMP/PKA and ABCA1 upregulation.

Proposed Role in VEGF-Mediated Angiogenesis

Preliminary findings suggest that this compound (D-4F), in combination with Vascular Endothelial Growth Factor A (VEGFA), stimulates the expression of angiogenesis markers CD31 and endothelial nitric oxide synthase (eNOS). This process involves the activation of the ERK1/2 signaling pathway, which is a central regulator of cell proliferation and differentiation, ultimately promoting angiogenesis.

Angiogenesis_Pathway cluster_EC Endothelial Cell D4F This compound (D-4F) ERK ERK1/2 Activation D4F->ERK Potentiates VEGFA VEGFA Receptor VEGF Receptor VEGFA->Receptor Receptor->ERK CD31 ↑ CD31 Expression ERK->CD31 eNOS ↑ eNOS Expression ERK->eNOS Angiogenesis Angiogenesis CD31->Angiogenesis eNOS->Angiogenesis

Caption: Proposed role of D-4F in potentiating VEGF-mediated angiogenesis via ERK1/2.

Experimental Workflow: In Vivo Atherosclerosis Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound (D-4F) in an animal model of atherosclerosis.

Experimental_Workflow cluster_treatment 4-Week Treatment Period start Start: ApoE-null Mice (16 weeks old) surgery Vein Graft Surgery (Vena Cava to Carotid Artery) start->surgery group1 Control Group (Oral Water or Saline IP) surgery->group1 Assign group2 Treatment Group (D-4F Oral or IP) surgery->group2 Assign euthanasia Euthanize Mice group1->euthanasia group2->euthanasia analysis Tissue Harvest & Analysis (Histology, Immunohistochemistry) euthanasia->analysis end Endpoint: Plaque Size, Lipid Content, Macrophage Infiltration analysis->end

Caption: Workflow for evaluating D-4F efficacy in a murine vein graft atherosclerosis model.

Experimental Protocols

In Vivo Atherosclerosis Model in ApoE-null Mice

This protocol was used to assess the effect of D-4F on both rapidly evolving (vein graft) and established (aortic) atherosclerotic lesions.

  • Animal Model: Apolipoprotein E-null (ApoE-null) mice, 16 weeks of age.

  • Surgical Procedure: A segment of the inferior vena cava is surgically grafted into the right carotid artery. This model induces the rapid development of complex atherosclerotic plaques in the vein graft.

  • Treatment Groups:

    • Oral Control: Mice receive standard drinking water.

    • Oral D-4F: D-4F is administered in the drinking water at a concentration of 0.3 mg/mL.

    • Intraperitoneal (IP) Control: Mice receive daily IP injections of 0.9% saline (200 µL).

    • IP D-4F: Mice receive daily IP injections of D-4F (50 µg in 200 µL saline).

  • Duration: Treatment is administered for 4 weeks, starting immediately after the vein graft surgery.

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized.

    • The vein grafts and native aortas are harvested, fixed, and embedded for histological analysis.

    • Sections are stained (e.g., with Oil Red O for lipids) and analyzed via immunohistochemistry for specific markers like macrophage presence.

    • Quantitative analysis is performed using imaging software to measure plaque size, lipid content, and macrophage immunoreactivity.

Macrophage Cholesterol Efflux Assay

This in vitro assay measures the capacity of D-4F to promote the removal of cholesterol from macrophages.

  • Cell Line: RAW264.7 mouse macrophages.

  • Protocol:

    • Cholesterol Loading: Macrophages are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) for 24-48 hours to allow for cholesterol uptake.

    • Equilibration: Cells are washed and incubated with serum-free media for a period to allow cholesterol to equilibrate within cellular pools.

    • Treatment: The media is replaced with fresh media containing different concentrations of D-4F (e.g., 1, 10, 50, 100 µg/mL) or a control vehicle.

    • Efflux Period: Cells are incubated for a defined period (e.g., 24 hours) to allow for cholesterol efflux from the cells into the media.

    • Quantification:

      • The amount of radiolabeled cholesterol in the supernatant (media) is measured using a scintillation counter.

      • The cells are lysed, and the amount of radiolabeled cholesterol remaining in the cells is measured.

      • Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

HDL Inflammatory Index (HII) Assay

This assay was used in human clinical trials to measure the anti-inflammatory or pro-inflammatory properties of a patient's HDL.

  • Objective: To determine if HDL can inhibit the oxidation of a standardized low-density lipoprotein (LDL) in a cell-free assay.

  • Protocol:

    • Sample Collection: Blood samples are collected from subjects, and plasma is isolated.

    • Assay Components:

      • A standard human LDL preparation.

      • The subject's isolated HDL.

      • A fluorescent indicator dye that reacts with oxidized lipids.

    • Procedure:

      • The subject's HDL is added to the standard LDL.

      • A pro-oxidant is introduced to initiate LDL oxidation.

      • The mixture is incubated, and the generation of oxidized lipids is measured by monitoring the change in fluorescence over time.

    • Calculation:

      • The HDL Inflammatory Index (HII) is calculated as the ratio of the oxidation value in the presence of the subject's HDL to the oxidation value in the absence of HDL.

      • An HII value > 1.0 indicates pro-inflammatory HDL, while a value < 1.0 indicates anti-inflammatory HDL. A lower value signifies improved HDL function.

References

An In-depth Technical Guide on the Discovery of App-018

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1] It is an analog of JWH-018, a well-known synthetic cannabinoid, but is structurally distinct due to its carbazole core instead of an indole core.[2] EG-018 demonstrates high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Despite its affinity, it acts as a weak partial agonist at the CB1 receptor, with lower efficacy but greater potency than THC.[1] In vivo studies in mice have shown that EG-018 can produce cannabinoid-like effects such as hypomotility, catalepsy, and hypothermia when administered intravenously.

Quantitative Data Summary

The following tables summarize the key quantitative data available for EG-018.

Table 1: Receptor Binding Affinity of EG-018

ReceptorBinding Affinity (Ki, nM)
Human CB121
Human CB27

Table 2: In Vitro Functional Activity of EG-018

AssayReceptorPotency (EC50, nM)Efficacy (% of THC)
[35S]GTPγS BindingHuman CB1> THC< THC
[35S]GTPγS BindingHuman CB2Similar to THCSimilar to THC
Forskolin-stimulated cAMP inhibitionHuman CB140Similar to THC

Table 3: In Vivo Effects of EG-018 in Mice

Administration RouteDoseEffect
Intraperitoneal (i.p.)100 mg/kgNo significant effects in tetrad or drug discrimination
Intravenous (i.v.)56 mg/kgHypomotility, catalepsy, hypothermia

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors were used.

  • Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.

  • Competition Binding Assay: Membranes were incubated with a radiolabeled cannabinoid agonist, [3H]CP55,940, and varying concentrations of EG-018.

  • Detection: The amount of bound radioligand was measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional activity of EG-018 as a G-protein activator at CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells expressing CB1 or CB2 receptors were used.

  • Assay Buffer: Membranes were incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of EG-018.

  • Incubation: The reaction was allowed to proceed at 30°C.

  • Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.

  • Detection: The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.

  • Data Analysis: EC50 and Emax values were determined by non-linear regression analysis.

In Vivo Cannabinoid Tetrad Assay

Objective: To evaluate the cannabimimetic effects of EG-018 in mice.

Methodology:

  • Animals: Male mice were used for the experiments.

  • Drug Administration: EG-018 was administered either intraperitoneally (i.p.) or intravenously (i.v.).

  • Tetrad Measures: The following four parameters were assessed:

    • Locomotor activity: Measured using an open-field arena.

    • Catalepsy: Assessed by the bar test.

    • Nociception: Evaluated using the tail-flick or hot-plate test.

    • Rectal temperature: Measured with a digital thermometer.

  • Data Analysis: The effects of EG-018 were compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

EG-018 Signaling Pathway at Cannabinoid Receptors

EG-018, as a cannabinoid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to CB1 or CB2 receptors, it promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors such as adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

EG018_Signaling EG018 EG-018 CB1R CB1/CB2 Receptor EG018->CB1R Binds to Gi_protein Gi/o Protein CB1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Caption: EG-018 signaling pathway at cannabinoid receptors.

In Vitro Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of EG-018.

InVitro_Workflow start Start cell_culture HEK293 Cell Culture (expressing CB1/CB2) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Competition Binding Assay ([3H]CP55,940) membrane_prep->binding_assay functional_assay Functional Assay ([35S]GTPγS) membrane_prep->functional_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for EG-018.

In Vivo Experimental Workflow

The workflow for the in vivo assessment of EG-018's cannabimimetic effects is depicted below.

InVivo_Workflow start Start animal_acclimation Animal Acclimation (Male Mice) start->animal_acclimation drug_admin Drug Administration (i.p. or i.v.) animal_acclimation->drug_admin tetrad_assay Cannabinoid Tetrad Assay (Locomotion, Catalepsy, Nociception, Temperature) drug_admin->tetrad_assay data_collection Data Collection tetrad_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis end End stat_analysis->end

Caption: In vivo experimental workflow for EG-018.

Conclusion

EG-018 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While it exhibits partial agonism at the CB1 receptor in vitro, its in vivo effects are more pronounced with intravenous administration. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic or toxicological implications. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

Unraveling "App-018": A Multifaceted Designation in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

The term "App-018" appears to be a non-specific identifier, with scientific and clinical literature attributing this designation to several distinct therapeutic candidates and research tools. An in-depth review reveals at least four different investigational compounds and a category of mobile health applications, each with unique mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of the available data for each entity to clarify their potential therapeutic applications for researchers, scientists, and drug development professionals.

MGC018 (Vobramitamab Duocarmazine): An Antibody-Drug Conjugate for Solid Tumors

MGC018, also known as vobramitamab duocarmazine, is an antibody-drug conjugate (ADC) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.

Mechanism of Action: MGC018 is designed to target B7-H3, a protein overexpressed on the surface of a wide range of cancer cells.[1][2][3] The ADC consists of a humanized monoclonal antibody that binds to B7-H3, linked to a potent DNA-alkylating agent called duocarmycin.[1][2] Upon binding to B7-H3 on a cancer cell, MGC018 is internalized, and the duocarmycin payload is released, leading to cell death.

Therapeutic Potential: Preclinical studies have demonstrated the potent antitumor activity of MGC018 in various cancer models, including breast, ovarian, lung, prostate, and head and neck cancers, as well as melanoma. The ADC has also shown efficacy in pediatric solid tumor models such as neuroblastoma, osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma. A key feature of MGC018 is its ability to induce "bystander killing," where the released payload can eliminate neighboring cancer cells that may not express B7-H3.

Clinical Development: MGC018 has advanced to Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 antibody. These trials are evaluating the safety and efficacy of the drug in humans for the first time.

Experimental Protocols:
  • In Vitro Cytotoxicity Assays: The cytotoxicity of MGC018 was evaluated against B7-H3-positive human tumor cell lines. Cell viability was measured after a 5-day incubation with the ADC using systems like the IncuCyte Live-Cell Analysis System.

  • In Vivo Efficacy Studies: Antitumor activity was assessed in xenograft models of human cancers. Tumors were established in mice, which were then treated with MGC018. Tumor volume was monitored to determine the extent of tumor growth inhibition or regression.

Signaling and Action Pathway

Caption: Mechanism of action of MGC018.

This compound: An Apolipoprotein A-I (APOA1) Inhibitor for Cardiovascular Disease

Another compound identified as this compound is an inhibitor of Apolipoprotein A-I (APOA1).

Mechanism of Action: This compound was investigated for its role in cardiovascular diseases. Preclinical studies explored its effects in the context of hypercholesterolemia and myocardial infarction. The research focused on the interplay between an ApoA-I mimetic peptide (D-4F), vascular endothelial growth factor (VEGF), and HDL's proinflammatory properties in animal models.

Therapeutic Potential and Status: The development of this compound as an APOA1 inhibitor was discontinued. The available research suggests it was part of investigations into angiogenesis and cardiac function in the context of high cholesterol.

EG-018: A Synthetic Cannabinoid Receptor Agonist

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been studied for its pharmacological effects.

Mechanism of Action: EG-018 binds to and activates both CB1 and CB2 cannabinoid receptors. It has a high affinity for both receptors, though it acts as a weak partial agonist at the CB1 receptor. Its activity includes the inhibition of forskolin-stimulated cAMP production.

Pharmacological Effects: In vivo studies in mice have shown that intravenous administration of EG-018 can induce cannabimimetic effects such as hypomotility, catalepsy, and hypothermia. However, when administered intraperitoneally, it did not produce significant effects, suggesting limited brain receptor occupancy via this route.

Quantitative Data Summary
ParameterValueReceptor
Binding Affinity (Ki)21 nMHuman CB1
Binding Affinity (Ki)7 nMHuman CB2

ADL-018: A Biosimilar to Omalizumab (Xolair®)

ADL-018 is identified as a proposed biosimilar to omalizumab (Xolair®).

Therapeutic Application: This product is being developed for the treatment of Chronic Idiopathic/Spontaneous Urticaria. Omalizumab is a monoclonal antibody that targets and inhibits free IgE, playing a crucial role in allergic responses.

Clinical Development: A Phase 3 clinical trial for ADL-018 has reported positive topline results, demonstrating therapeutic equivalence and comparable safety to Xolair®. The study's primary endpoint was the change in weekly itch severity score at 12 weeks. A Biologics License Application (BLA) is planned for the fourth quarter of 2025.

"App" as a Mobile Application in Healthcare

The search for "this compound" also returned results related to mobile health applications used in clinical settings. These are software applications designed for patient monitoring and support.

  • Symptom Monitoring in Cancer Patients: A pilot study investigated the feasibility of a mobile app for cancer patients to monitor and track side effects of systemic anti-neoplastic treatments.

  • Psychological Support for Leukemia Patients: A randomized clinical trial tested a psychological mobile app called DREAMLAND for patients with newly diagnosed acute myeloid leukemia undergoing intensive chemotherapy. The app was found to be feasible and potentially beneficial for quality of life, mood, and symptom burden.

  • Substance Use Disorders: Umbrella reviews have assessed the therapeutic content and effectiveness of mobile phone applications for substance use disorders, with some evidence supporting their use for delivering cognitive behavioral therapy and contingency management.

Due to the varied nature of the entities identified as "this compound," researchers and professionals are advised to specify the full compound name (e.g., MGC018) or therapeutic area of interest to access the correct and relevant data for their work.

References

Methodological & Application

Application Protocol: App-018 (Apolipoprotein A-I Mimetic Peptide) in Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

App-018 is an 18-amino-acid peptide that mimics the structure and function of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). This mimetic peptide, also known as D-4F, is synthesized from D-amino acids to resist enzymatic degradation.[1][2] this compound has demonstrated significant potential in modulating inflammatory responses and restoring the pro-angiogenic functions of endothelial cells, particularly in disease states like hypercholesterolemia.[2]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling is often impaired in disease. This compound has been shown to restore VEGF-induced angiogenesis by activating downstream signaling pathways, including the ERK1/2 pathway.[2] This document provides detailed protocols for studying the effects of this compound on endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

Data Summary

The following tables summarize the quantitative effects of this compound (D-4F) on human aortic endothelial cells (HAECs).

Table 1: Effect of this compound on Endothelial Cell Proliferation

Treatment Concentration (µg/mL)Cell Proliferation (% of Control)
0 (Control)100%
10Increased
25Increased
50121% (Peak Effect)[3]
100Decreased from peak

Data adapted from studies on HAEC proliferation, where 50 µg/mL was identified as the optimal concentration for promoting cell growth.

Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

TreatmentWound Closure (% of Control)
Control100%
This compound (50 µg/mL)151%
VEGF (Positive Control)Increased

Data represents the increased migration of HAECs into a wound area after treatment with this compound.

Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)

TreatmentMigrated Cells (% of Control)
Control100%
This compound (50 µg/mL)117%

Data shows the increase in HAEC migration through a transwell membrane towards a chemoattractant, further confirming the pro-migratory effect of this compound.

Signaling Pathway

The pro-angiogenic effects of this compound are linked to its ability to modulate the VEGF signaling cascade. VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a series of intracellular events, including the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and migration.

App018_VEGF_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PKC PKC VEGFR2->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Translocates & Activates Proliferation Gene Expression (Proliferation, Migration) AP1->Proliferation Induces VEGF VEGF VEGF->VEGFR2 Binds App018 This compound App018->VEGFR2 Restores Sensitivity

VEGF-ERK1/2 signaling pathway in angiogenesis.

Experimental Protocols

General Cell Culture and Maintenance

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are recommended for these assays.

  • Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with 2% FBS, hydrocortisone, hFGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA for detachment and neutralize with trypsin neutralizer solution.

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Endothelial cells (HUVECs or HAECs)

  • 96-well plates

  • Complete EGM

  • This compound (D-4F) stock solution (in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete EGM.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete EGM to achieve final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound containing medium. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Materials:

  • Endothelial cells

  • 6-well or 12-well plates

  • P200 pipette tips or a cell-scratch instrument

  • Complete EGM

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Endothelial cells

  • 96-well plates

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Serum-free endothelial cell basal medium (EBM)

  • This compound stock solution

  • Calcein AM (optional, for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw the Basement Membrane Matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Harvest endothelial cells and resuspend them in serum-free EBM at a concentration of 2.5 x 10^5 cells/mL.

  • Treatment: Prepare a cell suspension containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.

  • Cell Seeding: Carefully add 100 µL of the cell suspension onto the solidified matrix in each well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Imaging: Visualize and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

References

MGC018: An Anti-B7-H3 Antibody-Drug Conjugate for Solid Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Due to the ambiguity of the designation "App-018," this document provides detailed application notes and protocols for three potential candidates identified in publicly available scientific literature that bear similar names: MGC018 , an antibody-drug conjugate for solid tumors; EG-018 , a synthetic cannabinoid receptor agonist; and This compound , a discontinued apolipoprotein A-I stimulant from Novartis. Researchers should verify the specific compound of interest to ensure the appropriate protocol is selected.

Application Note: MGC018 is a preclinical antibody-drug conjugate (ADC) that targets B7-H3, a protein overexpressed on various solid cancers.[1][2][3][4] The ADC consists of a humanized anti-B7-H3 antibody linked to the duocarmycin payload, vc-seco-DUBA, which induces DNA damage and cell death.[3] MGC018 is effective in reducing tumor growth in xenograft models of breast, ovarian, lung, and melanoma cancers and has demonstrated a favorable pharmacokinetic and safety profile in cynomolgus monkeys. Its mechanism includes direct cytotoxicity to B7-H3-positive tumor cells and a "bystander effect" that kills adjacent B7-H3-negative cells.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Single-Dose MGC018 in Xenograft Models

Xenograft Model Mouse Strain MGC018 Dose (mg/kg) Tumor Volume Reduction (%) Complete Regressions
MDA-MB-468 (Breast) CD-1 nude 6 98 4/5
MDA-MB-468 (Breast) CD-1 nude 3 44 1/5
A375.S2 (Melanoma) CD-1 nude 3 99 6/7
A375.S2 (Melanoma) CD-1 nude 1 84 Not Specified
Calu-6 (Lung) CD-1 nude 10 91 Not Specified
Calu-6 (Lung) CD-1 nude 6 84 Not Specified
Calu-6 (Lung) CD-1 nude 3 72 Not Specified
Calu-6 (Lung) SCID/CES1c KO 10 100 5/6
Calu-6 (Lung) SCID/CES1c KO 6 97 Not Specified
Calu-6 (Lung) SCID/CES1c KO 3 79 Not Specified

Data compiled from preclinical studies.

Table 2: In Vivo Efficacy of Repeat-Dose (QW×4) MGC018 in Xenograft Models

Xenograft Model Mouse Strain MGC018 Dose (mg/kg) Tumor Volume Reduction (%) Complete Regressions
MDA-MB-468 (Breast) CD-1 nude 1 98 7/7
MDA-MB-468 (Breast) CD-1 nude 0.3 60 3/7
PA-1 (Ovarian) CD-1 nude 1 93 2/7
PA-1 (Ovarian) CD-1 nude 0.3 62 Not Specified

Data compiled from preclinical studies.

Experimental Protocols

1. Cell Line-Derived Xenograft (CDX) Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of MGC018 in mice bearing human tumor xenografts.

  • Animal Models: Female CD-1 nude (Crl:CD1-Foxn1nu) or SCID/CES1c KO mice, 5-7 weeks old.

  • Tumor Implantation:

    • Harvest human tumor cells (e.g., MDA-MB-468, Calu-6, PA-1) during logarithmic growth phase.

    • Resuspend 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel.

    • Subcutaneously or orthotopically inject the cell suspension into the flank or relevant tissue of the mice.

  • Treatment:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Prepare MGC018 and a control ADC in a sterile vehicle for injection.

    • Administer MGC018 intravenously (IV) as a single dose or in a repeat-dose schedule (e.g., once weekly for four weeks, QW×4). Doses can range from 0.3 to 10 mg/kg.

  • Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize animals and excise tumors for further analysis if required.

2. Patient-Derived Xenograft (PDX) Efficacy Studies

  • Objective: To assess MGC018 efficacy in a model that more closely recapitulates human tumor heterogeneity.

  • Animal Models: Female Athymic Nude-Foxn1nu or male NOG mice.

  • Tumor Implantation: Implant patient-derived tumor fragments subcutaneously into the mice.

  • Treatment and Endpoint Analysis: Follow the same procedures for treatment and endpoint analysis as described for CDX models.

Visualizations

MGC018_Mechanism_of_Action cluster_blood Bloodstream cluster_tumor Tumor Microenvironment MGC018 MGC018 ADC B7H3_pos B7-H3+ Tumor Cell MGC018->B7H3_pos 1. Binding to B7-H3 Lysosome Lysosome B7H3_pos->Lysosome 2. Internalization B7H3_neg B7-H3- Tumor Cell Apoptosis Apoptosis B7H3_neg->Apoptosis Payload vc-seco-DUBA (Payload) Lysosome->Payload 3. Payload Release Payload->B7H3_neg 6. Bystander Effect DNA_damage DNA Alkylation & Double-Strand Breaks Payload->DNA_damage 4. DNA Damage DNA_damage->Apoptosis 5. Cell Death

Caption: Mechanism of action for MGC018 ADC in the tumor microenvironment.

MGC018_Xenograft_Workflow Tumor_Cells Tumor Cell Culture (e.g., MDA-MB-468) Implantation Subcutaneous/ Orthotopic Implantation Tumor_Cells->Implantation Tumor_Growth Tumor Growth (to 100-200 mm³) Implantation->Tumor_Growth Mice Immunocompromised Mice (e.g., CD-1 nude) Mice->Implantation Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment IV Administration of MGC018 or Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for MGC018 in vivo xenograft studies.

EG-018: A Synthetic Cannabinoid Receptor Agonist

Application Note: EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that binds with high affinity to both human CB1 (Ki = 21 nM) and CB2 (Ki = 7 nM) receptors. Unlike typical SCRAs, it behaves as a weak partial agonist at the CB1 receptor. In vivo studies in mice are designed to assess its cannabimimetic effects, which are characteristic of cannabinoid compounds and are evaluated using a battery of behavioral tests known as the cannabinoid tetrad.

Quantitative Data Summary

Table 3: In Vitro Binding and Functional Activity of EG-018

Parameter Receptor Value
Binding Affinity (Ki) hCB1 21 nM
Binding Affinity (Ki) hCB2 7 nM
[³⁵S]GTPγS Binding hCB1 Weak partial agonist (lower efficacy, greater potency than THC)
[³⁵S]GTPγS Binding hCB2 Similar potency and efficacy to THC

Data compiled from in vitro pharmacological evaluations.

Table 4: In Vivo Effects of EG-018 in Mice

Administration Route Dose (mg/kg) Test Result
Intraperitoneal (i.p.) Up to 100 Cannabinoid Tetrad & Drug Discrimination No significant effects observed.
Intravenous (i.v.) 56 Locomotor Activity Hypomotility observed.
Intravenous (i.v.) 56 Catalepsy Catalepsy observed (blocked by rimonabant).
Intravenous (i.v.) 56 Body Temperature Hypothermia observed.

Data compiled from in vivo studies in male ICR mice.

Experimental Protocols

1. Cannabinoid Tetrad Assay

  • Objective: To assess the cannabimimetic effects of EG-018 by measuring locomotor activity, catalepsy, antinociception, and body temperature.

  • Animal Model: Drug-naïve male ICR mice (31-34g).

  • Drug Preparation:

    • Dissolve EG-018 in a vehicle of 7.8% Polysorbate 80 and 92.2% sterile saline.

    • Administer at a volume of 10 ml/kg.

  • Procedure:

    • Administration: Administer EG-018 via intravenous (i.v.) injection at a probe dose of 56 mg/kg. Intraperitoneal (i.p.) administration has been shown to be ineffective. For antagonist studies, pre-treat with the CB1 antagonist rimonabant (3 mg/kg, i.v.) 10 minutes prior to EG-018 administration.

    • Locomotor Activity: 5 minutes post-injection, place the mouse in a locomotor activity chamber and record beam breaks for a set duration (e.g., 10 minutes) to quantify movement.

    • Catalepsy: 25 minutes post-injection, place the mouse's forepaws on a horizontal bar (e.g., 5.5 cm high). Record the time the mouse remains in this position, up to a maximum of 60 seconds.

    • Body Temperature: Measure rectal temperature using a digital thermometer at a set time point post-injection (e.g., 30 minutes).

    • Antinociception (Tail-flick or Hot Plate Test): Assess the analgesic effects by measuring the latency to withdraw the tail from a radiant heat source or to lick a paw on a heated surface.

Visualizations

EG018_Signaling_Pathway EG018 EG-018 CB1R CB1 Receptor EG018->CB1R Binds as a weak partial agonist G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of EG-018 at the CB1 receptor.

Cannabinoid_Tetrad_Workflow cluster_prep Preparation cluster_exp Experiment Animal Male ICR Mice Injection Intravenous (IV) Injection of EG-018 Animal->Injection Drug_Prep Prepare EG-018 in Vehicle Drug_Prep->Injection Locomotion Locomotor Activity (5 min post-injection) Injection->Locomotion Catalepsy Catalepsy Test (25 min post-injection) Locomotion->Catalepsy Temp Rectal Temperature (30 min post-injection) Catalepsy->Temp Nociception Antinociception Test Temp->Nociception Data Data Collection & Analysis Nociception->Data

Caption: Experimental workflow for the cannabinoid tetrad assay with EG-018.

This compound (Novartis): An Apolipoprotein A-I Stimulant

Application Note: this compound was developed by Novartis as an apolipoprotein A-I (ApoA-I) stimulant for cardiovascular therapies. The development of this specific compound has been discontinued. While detailed in vivo protocols for "this compound" are not publicly available, research on other ApoA-I mimetic peptides provides a general framework for how such a compound might be tested in vivo. ApoA-I and its mimetics are studied for their anti-atherogenic, anti-inflammatory, and antioxidant properties. In vivo models typically involve mice genetically predisposed to atherosclerosis or cancer models where inflammation is a key factor.

General Experimental Protocols for ApoA-I Mimetics

1. Atherosclerosis Mouse Models

  • Objective: To evaluate the ability of an ApoA-I mimetic to inhibit the formation of atherosclerotic lesions.

  • Animal Models: Apolipoprotein E-null (ApoE-null) mice or low-density lipoprotein receptor-null (LDLR-null) mice, which readily develop atherosclerosis, especially on a high-fat diet.

  • Treatment: Peptides are often administered daily via intraperitoneal injection or multiple times per week via retro-orbital or other intravenous routes for several weeks.

  • Endpoints:

    • Quantification of atherosclerotic lesion area in the aorta (en face analysis).

    • Measurement of plasma lipid profiles (total cholesterol, HDL, LDL).

    • Analysis of inflammatory markers in plasma (e.g., serum amyloid A).

2. Ovarian Cancer Mouse Models

  • Objective: To investigate the anti-tumorigenic properties of ApoA-I mimetics.

  • Animal Model: Immunocompetent mice injected with a murine ovarian cancer cell line (e.g., ID8).

  • Treatment: Daily intraperitoneal injections of the ApoA-I mimetic peptide.

  • Endpoints:

    • Tumor incidence and weight at the end of the study.

    • Levels of bioactive lipids like lysophosphatidic acid (LPA) in the serum.

    • Analysis of inflammatory and proliferative markers in tumor tissue.

Visualizations

ApoA1_Function_Workflow cluster_chol Reverse Cholesterol Transport cluster_inflam Anti-inflammatory Action ApoA1_mimetic ApoA-I Mimetic (e.g., this compound) HDL HDL Particle ApoA1_mimetic->HDL Forms HDL Macrophage Macrophage Foam Cell in Artery Wall Macrophage->HDL Cholesterol Efflux via ABCA1/ABCG1 Cholesterol Excess Cholesterol Liver Liver HDL->Liver Transport to Liver Excretion Bile Excretion Liver->Excretion Pro_inflam Pro-inflammatory Lipids Inflammation ↓ Vascular Inflammation Pro_inflam->Inflammation Inhibits ApoA1_mimetic2 ApoA-I Mimetic ApoA1_mimetic2->Pro_inflam Binds & Sequesters

Caption: General mechanism of action for ApoA-I mimetic peptides.

References

App-018: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development purposes only.

Introduction

App-018 (also known as D-4F) is a synthetic peptide composed of 18 D-amino acids designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] this compound has been investigated for its potential therapeutic role in cardiovascular diseases, primarily due to its ability to enhance the anti-inflammatory properties of HDL.[1][2] Preclinical and early clinical studies have explored its utility in atherosclerosis.[3][4] Development of this compound was discontinued after Phase I clinical trials due to low bioavailability. These notes provide a summary of the available data on the dosage and administration of this compound.

Mechanism of Action

This compound is an apolipoprotein A-I mimetic. It is believed to exert its effects by associating with HDL and promoting the removal of cholesterol from peripheral tissues, a process known as reverse cholesterol transport. Additionally, this compound has been shown to improve the anti-inflammatory function of HDL.

cluster_0 Cellular Environment (e.g., Macrophage) cluster_1 HDL-Mediated Reverse Cholesterol Transport Peripheral_Cells Peripheral Cells (e.g., Macrophages in artery wall) Cholesterol Excess Cholesterol Peripheral_Cells->Cholesterol Accumulation HDL HDL Particles Cholesterol->HDL Cholesterol Efflux (via ABCA1/ABCG1) This compound This compound (ApoA-I Mimetic) This compound->HDL Enhances HDL Anti-inflammatory Function LCAT LCAT HDL->LCAT Esterification Liver Liver HDL->Liver Cholesterol Delivery for Excretion LCAT->HDL Mature HDL

Proposed mechanism of this compound in enhancing reverse cholesterol transport.

Quantitative Data Summary

The following tables summarize the dosage and administration details from preclinical and clinical studies of this compound.

Table 1: Preclinical Studies of this compound
Animal ModelAdministration RouteKey FindingsReference
LDL receptor-deficient miceOralReduced aortic root lesion areas.
Apolipoprotein E-null miceOralReduced aortic root lesions, increased preβ-HDL levels, and enhanced HDL anti-inflammatory activity.
Apolipoprotein E-null miceOral (with statin)Regression of lesions in the aortic root and entire aorta.
Apolipoprotein E-null miceOral or Intraperitoneal (without statin)Did not inhibit the progression of established lesions.
Table 2: Phase I Clinical Trial of this compound
ParameterDetails
Study Population 50 patients with coronary artery disease (CAD).
Dosage Groups 30 mg, 100 mg, 300 mg, 500 mg, and placebo.
Administration Route Single oral dose.
Pharmacokinetics Low plasma levels, suggesting limited bioavailability.
Pharmacodynamics The two highest doses (300 mg and 500 mg) were associated with increased anti-inflammatory activity of patient-derived HDL.
Safety The single oral dose was reported to be safe and well-tolerated at all concentrations.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available due to the discontinuation of its development. The following are summaries of the methodologies based on published literature.

Preclinical Evaluation in Murine Models
  • Animal Models : LDL receptor-deficient or apolipoprotein E-null mice were used as established models of atherosclerosis.

  • Drug Administration : this compound was administered orally. In some studies, it was co-administered with a statin.

  • Efficacy Assessment : The primary endpoint was the reduction in atherosclerotic lesion area, typically measured in the aortic root.

  • Biomarker Analysis : Plasma levels of HDL, particularly preβ-HDL, were measured. The anti-inflammatory activity of HDL was also assessed.

Phase I Clinical Trial Protocol Summary

The following diagram outlines the probable workflow of the Phase I clinical trial based on the available information.

cluster_dosing Dosage Arms Patient_Recruitment Recruitment of 50 Patients with Coronary Artery Disease Randomization Randomization into 5 Groups Patient_Recruitment->Randomization Dosing Single Oral Administration Randomization->Dosing Placebo Placebo Dose_30 30 mg this compound Dose_100 100 mg this compound Dose_300 300 mg this compound Dose_500 500 mg this compound PK_PD_Sampling Pharmacokinetic and Pharmacodynamic Sampling Dosing->PK_PD_Sampling Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis

High-level workflow for the Phase I clinical trial of this compound.

Conclusion

This compound demonstrated promising preclinical activity as an apoA-I mimetic, leading to reduced atherosclerosis in animal models. However, its clinical development was halted due to low oral bioavailability in a Phase I trial. While higher doses did show a pharmacodynamic effect on HDL's anti-inflammatory properties, the limited exposure likely prevented further development. The information presented here is intended to serve as a reference for researchers interested in the field of apoA-I mimetics and HDL-targeted therapies.

References

Application Note: App-018 in ERK1/2 Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK1/2 pathway is implicated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. App-018 is a novel small molecule inhibitor designed to specifically target components of the ERK1/2 signaling pathway, offering a valuable tool for both basic research and drug development. This document provides a comprehensive overview of this compound's application in studying the ERK1/2 pathway, including its biochemical and cellular activity, along with detailed protocols for its use in key experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to the ERK1/2 signaling pathway.

Table 1: In Vitro Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
MEK1 KinaseKinase Assay15.2
MEK2 KinaseKinase Assay20.5
ERK1 KinaseKinase Assay> 10,000
ERK2 KinaseKinase Assay> 10,000
B-Raf KinaseKinase Assay> 10,000

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterEC50 (nM)
HeLap-ERK1/2 InhibitionWestern Blot45.8
A375Cell ProliferationMTT Assay75.3
MCF-7Apoptosis InductionCaspase-3/7 Assay150.2

Signaling Pathway Diagram

The following diagram illustrates the canonical ERK1/2 signaling pathway and the point of intervention for this compound.

ERK1_2_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse App018 This compound App018->MEK Nucleus Nucleus

Caption: The ERK1/2 signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition

This protocol details the methodology to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Epidermal Growth Factor (EGF)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours in serum-free DMEM.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-ERK1/2, anti-ERK1/2, and anti-GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Western Blot protocol.

Western_Blot_Workflow start Start cell_culture 1. Seed and grow HeLa cells start->cell_culture serum_starve 2. Serum-starve cells cell_culture->serum_starve treatment 3. Pre-treat with this compound serum_starve->treatment stimulation 4. Stimulate with EGF treatment->stimulation lysis 5. Cell Lysis and Protein Extraction stimulation->lysis quantification 6. Protein Quantification (BCA Assay) lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Transfer to PVDF membrane sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescence Detection secondary_ab->detection analysis 13. Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for assessing p-ERK1/2 inhibition by this compound via Western Blot.

Disclaimer

The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Preparation of App-018 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

App-018 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research settings.

General Properties of this compound

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueNotes
Molecular Weight 450.5 g/mol Essential for calculating molar concentrations.
Appearance White to off-white solid
Purity (by HPLC) >98%Recommended for reliable experimental results.
Solubility Soluble in DMSO at 100 mMCritical for stock solution preparation.
Storage Conditions Store at -20°C, protect from light.Long-term stability is dependent on proper storage.[1]
Hypothetical Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in cellular proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the downstream phosphorylation of "Protein-Y," thereby inhibiting the activation of transcription factors responsible for cell cycle progression.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KinaseX Kinase-X Receptor->KinaseX Activates ProteinY Protein-Y KinaseX->ProteinY Phosphorylates Transcription_Factor Transcription Factor ProteinY->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation App018 This compound App018->KinaseX Inhibits

Hypothetical signaling pathway showing the inhibitory action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] * (1/1000) * 1000

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 450.5 g/mol * (1/1000) = 4.505 mg

  • Weigh the this compound powder:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass (e.g., 4.505 mg) of this compound powder into the tared tube.

  • Dissolve the compound:

    • Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM stock from 4.505 mg).

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1]

    • Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity.[1]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.[1]

Summary of Stock Solution Parameters:

ParameterRecommendationNotes
Stock Solution Concentration 10 mMA common starting concentration for many in vitro assays.
Solvent DMSOEnsure it is compatible with your experimental system.
Working Concentration Range 1 nM - 10 µMThis should be determined empirically for each specific assay.
Final DMSO Concentration in Assay < 0.1% (v/v)High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
Stock Solution Stability 6 months at -20°CAvoid repeated freeze-thaw cycles. Discard if precipitation is observed.
Preparation of Working Dilutions

It is recommended to prepare intermediate dilutions in DMSO before making the final dilution in your aqueous experimental buffer or cell culture medium to prevent precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Dilution Preparation Weigh Weigh this compound (e.g., 4.505 mg) Dissolve Dissolve in DMSO (e.g., 1 mL) Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot and Store (-20°C) Vortex->Aliquot Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 100 µM in DMSO) Stock->Intermediate Dilute in DMSO Final Final Working Solution (e.g., 100 nM in Media) Intermediate->Final Dilute in Aqueous Media

Experimental workflow for preparing this compound stock and working solutions.

Procedure for Serial Dilutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • For the final working concentration, dilute the appropriate intermediate DMSO stock into the final aqueous buffer or cell culture medium. For example, to make a 100 nM final solution from a 100 µM intermediate stock, you would perform a 1:1000 dilution. This ensures the final DMSO concentration remains low (e.g., 0.1%).

Troubleshooting
  • Precipitation upon dilution in aqueous buffer: If the compound precipitates when diluted into your aqueous medium, try making a more dilute intermediate stock in DMSO before the final dilution step.

  • Compound does not fully dissolve in DMSO: Ensure you are using anhydrous DMSO, as absorbed moisture can affect solubility. Gentle warming or brief sonication may also aid in dissolution.

Disclaimer: This protocol is a general guideline. Researchers should optimize the protocol based on their specific experimental needs and the properties of the specific batch of this compound being used. Always refer to the product-specific datasheet for any additional information.

References

Application Note & Protocol: AP-018 Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The AP-018 Competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a quantitative immunoassay designed for the determination of the concentration of AP-018, a novel small molecule inhibitor, in various sample types. This application note provides a detailed protocol for using this kit and presents validation data to demonstrate its performance. The assay is based on the principle of competitive binding between AP-018 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled AP-018 for a limited number of polyclonal antibody binding sites coated on a 96-well plate. This robust and sensitive assay is intended for researchers and scientists in drug development and pharmacology.

Assay Principle

The AP-018 assay is a competitive immunoassay. The microplate is pre-coated with a polyclonal antibody specific for AP-018. During the incubation, AP-018 present in the sample or standard competes with a fixed concentration of HRP-conjugated AP-018 for the antibody binding sites. After a wash step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of AP-018 in the sample. The concentration is then determined by comparing the optical density of the samples to the standard curve.

Signaling Pathway Context

AP-018 is a synthetic compound under investigation for its potential role in modulating cellular signaling pathways implicated in cardiovascular diseases. Specifically, it has been shown to influence the ERK1/2 signaling cascade, which is a critical pathway in regulating cell proliferation, differentiation, and survival.[1] The diagram below illustrates the simplified ERK1/2 signaling pathway.

ERK1_2_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response AP018 AP-018 AP018->MEK Inhibition

Figure 1: Simplified ERK1/2 signaling pathway showing the putative inhibitory action of AP-018 on MEK.

Experimental Workflow

The workflow for the AP-018 Competitive ELISA is a straightforward procedure involving sample preparation, competitive binding, washing, substrate reaction, and signal detection.

ELISA_Workflow start Start prep Prepare Standards, Controls, and Samples start->prep add_to_plate Add Standards, Controls, and Samples to Plate prep->add_to_plate add_hrp Add HRP-Conjugated AP-018 to each well add_to_plate->add_hrp incubate1 Incubate at 37°C for 60 minutes add_hrp->incubate1 wash1 Wash plate 4 times incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate at 37°C for 15 minutes (in the dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read absorbance at 450 nm within 10 minutes add_stop->read_plate analyze Calculate Results read_plate->analyze end End analyze->end

Figure 2: Experimental workflow for the AP-018 Competitive ELISA.

Materials and Methods

Materials Provided:

  • Microplate pre-coated with anti-AP-018 antibody (12 x 8 strips)

  • AP-018 Standard (1000 ng/mL)

  • HRP-Conjugated AP-018

  • Standard Diluent

  • Wash Buffer (20x concentrate)

  • Substrate Solution

  • Stop Solution

  • Plate Sealer

Materials Required but Not Provided:

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Squirt bottle, manifold dispenser, or automated plate washer

  • 37°C incubator

Protocols

1. Reagent Preparation:

  • Bring all reagents to room temperature before use.

  • Wash Buffer: Dilute the 20x Wash Buffer concentrate 1:20 with deionized water.

  • Standards: Prepare a serial dilution of the AP-018 Standard (1000 ng/mL) with the Standard Diluent to create standards with concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 ng/mL. The Standard Diluent serves as the zero standard (0 ng/mL).

2. Assay Procedure:

  • Add 50 µL of each standard, control, and sample to the appropriate wells.

  • Add 50 µL of HRP-Conjugated AP-018 to each well.

  • Cover with a plate sealer and incubate for 60 minutes at 37°C.

  • Aspirate the liquid from each well and wash 4 times with 200 µL of diluted Wash Buffer per well.

  • Add 100 µL of Substrate Solution to each well.

  • Incubate for 15 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

Assay Validation Data

The performance of the AP-018 Competitive ELISA was validated according to established guidelines.[2][3][4]

1. Linearity and Range: The linearity of the assay was determined by analyzing serially diluted samples. The assay was found to be linear over the range of 15.625 to 1000 ng/mL.

Parameter Result Acceptance Criteria
Range 15.625 - 1000 ng/mL-
Correlation Coefficient (r²) 0.9992≥ 0.99

Table 1: Linearity and Range of the AP-018 Assay.

2. Precision: Precision was evaluated by performing intra-assay and inter-assay variability studies using three control samples of known concentrations.

Control Sample Concentration (ng/mL) Intra-Assay %CV (n=20) Inter-Assay %CV (n=10)
Low 506.8%8.9%
Medium 2005.1%7.2%
High 8004.5%6.5%
Acceptance Criteria < 10%< 15%

Table 2: Intra- and Inter-Assay Precision.

3. Accuracy (Recovery): Accuracy was determined by spiking known amounts of AP-018 into a sample matrix and calculating the percent recovery.

Spiked Concentration (ng/mL) Measured Concentration (ng/mL) Recovery (%)
60 57.696.0%
250 257.5103.0%
750 735.098.0%
Acceptance Criteria 80 - 120%

Table 3: Accuracy (Spike and Recovery).

4. Specificity (Cross-Reactivity): The specificity of the assay was tested by analyzing structurally related compounds.

Compound Cross-Reactivity (%)
AP-018 100%
Compound X < 0.1%
Compound Y < 0.1%
Compound Z < 0.1%

Table 4: Specificity of the AP-018 Assay.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter Value (ng/mL)
LOD 5.2 ng/mL
LOQ 15.6 ng/mL

Table 5: Sensitivity of the AP-018 Assay.

Conclusion

The AP-018 Competitive ELISA is a sensitive, specific, and reliable method for the quantitative determination of AP-018. The validation data demonstrates that the assay meets the performance criteria for accuracy, precision, linearity, and sensitivity, making it a valuable tool for research and drug development applications.

References

Application Notes and Protocols: Co-treatment of EG-018 with Cannabinoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

These application notes provide a comprehensive overview of the synthetic cannabinoid receptor agonist EG-018 and detail protocols for its co-treatment with other cannabinoid receptor modulators, specifically the psychoactive cannabinoid Δ⁹-tetrahydrocannabinol (THC) and the CB1 receptor antagonist rimonabant. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of synthetic cannabinoids and their potential interactions.

Disclaimer: The compound "App-018" as specified in the initial request is not identifiable in the scientific literature. Based on available data, it is presumed that the query refers to the synthetic cannabinoid receptor agonist EG-018 . The following information is based on studies conducted on EG-018.

Introduction to EG-018

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products.[1] It exhibits a high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Unlike many other SCRAs, EG-018 behaves as a weak partial agonist at the CB1 receptor, with lower efficacy than THC, but greater potency.[1] At the CB2 receptor, it demonstrates potency and efficacy similar to THC.[1] The distinct pharmacological profile of EG-018 makes it a compound of interest for studying the nuanced effects of cannabinoid receptor modulation.

Data Presentation: In Vitro and In Vivo Effects of EG-018

The following tables summarize the quantitative data on the pharmacological characteristics of EG-018.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of EG-018 [1]

ParameterReceptorEG-018THCCP55,940
Binding Affinity (Ki, nM) hCB121--
hCB27--
[35S]GTPγS Binding (EC50, nM) hCB1>10001260.4
hCB22.83.50.3
[35S]GTPγS Binding (Emax, %) hCB11338100
hCB23539100
cAMP Inhibition (EC50, nM) hCB1406.60.2
hCB21.11.40.1
cAMP Inhibition (Emax, %) hCB19899100
hCB299100100

Table 2: In Vivo Effects of EG-018 in Mice

AssayRoute of AdministrationEG-018 Dose (mg/kg)Effect
Cannabinoid Tetrad Intraperitoneal (i.p.)up to 100No significant effects on locomotor activity, catalepsy, nociception, or body temperature.
Intravenous (i.v.)56Produced hypomotility, catalepsy, and hypothermia.
THC Drug Discrimination Intraperitoneal (i.p.)up to 100Did not substitute for THC.

Experimental Protocols

Protocol 1: In Vivo Co-administration of EG-018 and Rimonabant in the Cannabinoid Tetrad Assay

Objective: To determine if the in vivo effects of intravenously administered EG-018 are mediated by the CB1 receptor.

Materials:

  • EG-018

  • Rimonabant

  • Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

  • Male ICR mice

  • Standard laboratory equipment for intravenous and intraperitoneal injections

  • Apparatus for measuring locomotor activity, catalepsy (ring test), nociception (tail-flick test), and rectal temperature.

Procedure:

  • Animal Preparation: Acclimate male ICR mice to the laboratory environment.

  • Drug Preparation: Prepare solutions of EG-018 and rimonabant in the appropriate vehicle on the day of the experiment.

  • Co-treatment Administration:

    • Administer rimonabant (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • 10 minutes after the rimonabant/vehicle injection, administer EG-018 (56 mg/kg) or vehicle intravenously (i.v.).

  • Cannabinoid Tetrad Assessment: 30 minutes post-EG-018 injection, perform the following tests:

    • Locomotor Activity: Place the mouse in a locomotor activity chamber and record activity for a set duration.

    • Catalepsy: Perform the ring immobility test by placing the mouse on a horizontal ring and measuring the time until it moves all four paws.

    • Nociception: Use a tail-flick apparatus to measure the latency to withdraw the tail from a heat source.

    • Body Temperature: Measure rectal temperature using a digital thermometer.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of EG-018 in the presence and absence of rimonabant.

Expected Results: The cannabimimetic effects of EG-018 (hypomotility, catalepsy, and hypothermia) are expected to be attenuated or blocked by the CB1 receptor antagonist rimonabant, indicating a CB1-mediated mechanism of action.

Protocol 2: In Vivo Co-administration of EG-018 and THC in Drug Discrimination Studies

Objective: To assess whether EG-018 can modulate the discriminative stimulus effects of THC.

Materials:

  • EG-018

  • Δ⁹-tetrahydrocannabinol (THC)

  • Vehicle

  • Male mice trained to discriminate THC (e.g., 5.6 mg/kg, i.p.) from vehicle in a two-lever operant chamber.

  • Standard operant conditioning chambers.

Procedure:

  • Animal Training: Train mice to press one lever after an injection of THC and another lever after a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Drug Preparation: Prepare solutions of EG-018 and THC in the appropriate vehicle.

  • Co-treatment Administration:

    • Administer EG-018 (at a range of doses, e.g., 1, 3, 10, 30, 100 mg/kg, i.p.) or vehicle.

    • 30 minutes after the EG-018/vehicle injection, administer THC (at its training dose, e.g., 5.6 mg/kg, i.p.).

  • Drug Discrimination Session: 30 minutes after the THC injection, place the mice in the operant chambers and record the number of presses on the THC-appropriate and vehicle-appropriate levers.

  • Data Analysis: Calculate the percentage of THC-appropriate responding for each animal. Analyze the data to determine if pre-treatment with EG-018 alters the discriminative stimulus effects of THC.

Expected Results: In the available study, intraperitoneally administered EG-018 did not shift the ED50 value of THC in drug discrimination tests, suggesting it does not significantly alter the psychoactive effects of THC when administered via this route.

Mandatory Visualizations

G cluster_0 EG-018 Signaling Pathway at CB1 Receptor EG018 EG-018 CB1 CB1 Receptor EG018->CB1 Weak Partial Agonist Gi Gαi/o CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Modulation

Caption: EG-018 signaling at the CB1 receptor.

G cluster_1 Co-treatment of EG-018 and Rimonabant EG018 EG-018 CB1 CB1 Receptor EG018->CB1 Binds and Activates Rimonabant Rimonabant Rimonabant->CB1 Binds and Blocks Downstream Downstream Signaling CB1->Downstream Signal Transduction

Caption: Interaction of EG-018 and Rimonabant at the CB1 receptor.

G cluster_2 Experimental Workflow: Cannabinoid Tetrad Co-treatment Start Start Rimonabant_Admin Administer Rimonabant (i.p.) Start->Rimonabant_Admin Wait1 Wait 10 min Rimonabant_Admin->Wait1 EG018_Admin Administer EG-018 (i.v.) Wait1->EG018_Admin Wait2 Wait 30 min EG018_Admin->Wait2 Tetrad_Assay Perform Cannabinoid Tetrad Assay Wait2->Tetrad_Assay End End Tetrad_Assay->End

Caption: Workflow for in vivo co-treatment studies.

References

Application Note App-018: A Novel Agonist for High-Throughput Screening of Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

App-018 is a potent synthetic agonist that demonstrates high affinity for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Cannabinoid receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, making them attractive targets for drug discovery.[3][4] this compound serves as a valuable tool for researchers engaged in high-throughput screening (HTS) campaigns to identify novel modulators of the endocannabinoid system. Its well-characterized pharmacological profile makes it an ideal reference compound for validating assay performance and interpreting screening results.

This application note provides a comprehensive overview of this compound, including its pharmacological data, detailed protocols for key in vitro assays, and guidance on its application in HTS workflows.

Mechanism of Action

This compound acts as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] The activation of the G protein can be directly measured through GTPγS binding assays.

Data Presentation

The pharmacological characteristics of this compound have been determined using a panel of in vitro assays. The data presented below is based on studies conducted with the structurally analogous compound EG-018.

ParameterCB1 ReceptorCB2 ReceptorReference Compound (THC)
Binding Affinity (Ki, nM) 217Varies
GTPγS Binding (EC50, nM) Potent (lower than THC)Similar to THCVaries
GTPγS Binding (Emax) Weak Partial AgonistSimilar to THCPartial Agonist
cAMP Inhibition (EC50, nM) 40Not DeterminedVaries

Table 1: Pharmacological Profile of this compound (data based on EG-018).

Mandatory Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol App018 This compound CB1R CB1/CB2 Receptor App018->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: this compound signaling pathway via cannabinoid receptors.

High-Throughput Screening Workflow

HTS_Workflow start Start: Compound Library assay_prep Assay Plate Preparation (Receptors, Buffers) start->assay_prep compound_dispensing Compound Dispensing (Acoustic Dispensing) assay_prep->compound_dispensing incubation Incubation compound_dispensing->incubation reagent_addition Detection Reagent Addition incubation->reagent_addition signal_detection Signal Detection (Plate Reader) reagent_addition->signal_detection data_analysis Data Analysis (Normalization, Hit Selection) signal_detection->data_analysis hit_confirmation Hit Confirmation (Dose-Response) data_analysis->hit_confirmation end End: Confirmed Hits hit_confirmation->end

Caption: A generalized workflow for high-throughput screening.

Hit Identification Logic

Hit_Identification_Logic cluster_data Primary Screen Data cluster_analysis Data Analysis cluster_output Output raw_data Raw Assay Signal normalization Normalization (% Activity) raw_data->normalization z_score Z-Score Calculation normalization->z_score hit_threshold Hit Threshold (e.g., Z-Score > 3) z_score->hit_threshold putative_hits Putative Hits hit_threshold->putative_hits Yes non_hits Non-Hits hit_threshold->non_hits No

Caption: Logical flow for hit identification in HTS.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells expressing human CB1 or CB2 receptors

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

  • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol)

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • This compound and test compounds

  • 96-well filter plates (GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add 50 µL of binding buffer.

  • Add 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of WIN 55,212-2.

  • Add 50 µL of [3H]CP55,940 to a final concentration of ~0.5 nM.

  • Add 50 µL of cell membrane preparation (5-10 µg protein/well).

  • Incubate at 30°C for 60 minutes.

  • Harvest the assay onto filter plates using a cell harvester and wash three times with ice-cold binding buffer.

  • Dry the filter plates, add scintillation cocktail, and count using a microplate scintillation counter.

  • Calculate Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the receptor.

Materials:

  • HEK293 cell membranes expressing CB1 or CB2 receptors

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4

  • GDP (10 µM final concentration)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • This compound and test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Pre-incubate cell membranes (10-20 µg protein/well) with GDP in assay buffer for 15 minutes on ice.

  • In a 96-well plate, add 20 µL of test compound dilutions. For basal binding, add buffer.

  • Add 50 µL of the membrane/GDP mixture to each well.

  • Initiate the reaction by adding 30 µL of [35S]GTPγS to a final concentration of ~0.1 nM.

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration over filter plates.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the plates, add scintillation cocktail, and count.

  • Analyze data using non-linear regression to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

Materials:

  • CHO-K1 cells expressing human CB1 receptors

  • Assay medium: DMEM/F12 with 0.1% BSA

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound and test compounds

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Seed cells in 384-well plates and grow to confluence.

  • Replace growth medium with assay medium and pre-incubate with test compounds or this compound for 15-30 minutes.

  • Add forskolin to a final concentration that stimulates a sub-maximal level of cAMP (typically 1-5 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Generate dose-response curves and calculate IC50 values.

Assay Quality Control for HTS

For successful high-throughput screening, it is crucial to monitor assay performance. The Z'-factor is a statistical parameter that reflects the quality of an assay.

Z'-Factor Calculation:

Z' = 1 - ( (3 * σ_pos) + (3 * σ_neg) ) / | µ_pos - µ_neg |

Where:

  • σ_pos = standard deviation of the positive control (e.g., this compound)

  • σ_neg = standard deviation of the negative control (e.g., vehicle)

  • µ_pos = mean of the positive control

  • µ_neg = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Table 2: Interpretation of Z'-Factor Values.

It is recommended to calculate the Z'-factor for each screening plate to ensure data quality and reliability. Assays with a Z'-factor consistently above 0.5 are considered robust for HTS.

References

Application Notes and Protocols for App-018 Labeling in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

App-018 is a novel, high-affinity fluorescent probe specifically designed for the selective labeling and tracking of acidic organelles, such as late endosomes and lysosomes, in live cells. Its unique chemical structure ensures high photostability and minimal cytotoxicity, making it an ideal candidate for long-term time-lapse imaging studies. The fluorophore exhibits a significant increase in fluorescence quantum yield upon accumulation in the acidic environment of lysosomes, enabling a high signal-to-noise ratio for clear visualization of organelle dynamics. These characteristics make this compound a powerful tool for investigating cellular processes such as endocytosis, autophagy, and lysosomal trafficking.

Data Presentation

The following tables summarize the key specifications and performance data for this compound.

Table 1: Optical and Chemical Properties of this compound

PropertyValue
Molecular Weight582.7 g/mol
Excitation Wavelength (λex)561 nm
Emission Wavelength (λem)585 nm
Quantum Yield> 0.6 in acidic environments (pH < 5.5)
Extinction Coefficient85,000 M⁻¹cm⁻¹
SolubilitySoluble in DMSO and ethanol
Purity>98% by HPLC

Table 2: Performance Characteristics of this compound in Live-Cell Imaging

ParameterHeLa CellsPrimary Neurons
Optimal Concentration100 nM50 nM
Incubation Time15 minutes at 37°C20 minutes at 37°C
Photostability~85% fluorescence retained after 5 min illumination~90% fluorescence retained after 5 min illumination
Signal-to-Noise Ratio> 20> 15
Cytotoxicity (24h)No significant effect up to 1 µMNo significant effect up to 500 nM

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Lysosomes

This protocol provides a step-by-step guide for staining and imaging lysosomes in cultured mammalian cells using this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 60-80%).

    • Ensure the cells are healthy and actively growing before staining.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free culture medium or HBSS to the final concentration (e.g., 100 nM for HeLa cells).

    • Vortex the solution gently to ensure it is well-mixed.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS or PBS.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-20 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unbound dye.

    • After the final wash, add fresh, pre-warmed complete culture medium to the cells.

  • Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the sample using a 561 nm laser or a corresponding filter.

    • Capture the emission signal using a filter centered around 585 nm.

    • Adjust the exposure time and laser power to obtain optimal signal intensity while minimizing phototoxicity.

    • For time-lapse imaging, acquire images at desired intervals.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling and imaging live cells with this compound.

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging cell_culture Culture cells to desired confluency cell_wash1 Wash cells with PBS/HBSS cell_culture->cell_wash1 add_stain Incubate cells with this compound cell_wash1->add_stain prep_stain Prepare this compound working solution prep_stain->add_stain cell_wash2 Wash cells to remove excess dye add_stain->cell_wash2 add_media Add fresh culture medium cell_wash2->add_media microscopy Fluorescence Microscopy (561nm Ex / 585nm Em) add_media->microscopy analysis Image Acquisition and Data Analysis microscopy->analysis

Caption: Workflow for this compound staining and imaging.

Signaling Pathway: Autophagy and Lysosomal Fusion

This compound can be used to monitor the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes for degradation of cellular components. The diagram below illustrates this process.

G stress Cellular Stress (e.g., nutrient deprivation) autophagosome Autophagosome (Double membrane vesicle) stress->autophagosome Induces formation of autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fuses with lysosome Lysosome (Acidic, this compound labeled) lysosome->autolysosome cargo Cytoplasmic Cargo (e.g., damaged organelles) cargo->autophagosome Engulfed by

Troubleshooting & Optimization

Technical Support Center: Troubleshooting App-018 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering cytotoxicity issues with the hypothetical compound App-018. The information herein is applicable to various cell lines and is designed to assist in identifying and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Unexpectedly high cytotoxicity is observed at low concentrations of this compound. What are the potential causes?

A1: Several factors could contribute to higher-than-expected cytotoxicity. It is crucial to systematically investigate the following possibilities:

  • Compound Identity and Purity: Confirm the identity and purity of your this compound stock. Impurities from synthesis or degradation products could be more toxic than the compound itself.

  • Solubility Issues: this compound may have poor solubility in your cell culture medium, leading to the formation of precipitates. These precipitates can cause physical stress to the cells, resulting in cell death that is not due to the pharmacological action of the compound. Visually inspect your culture wells for any signs of precipitation.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher concentrations. It is recommended to run a solvent control to determine the maximum tolerated concentration for your specific cell line.[1] Typically, the final DMSO concentration should be kept below 0.5%.[2]

  • Contamination: Microbial contamination, including mycoplasma, in your cell culture can induce cell death, which may be mistakenly attributed to this compound.[1]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A2: It is important to determine whether this compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[3] This can be achieved by:

  • Cell Counting: A cytostatic effect will result in a plateau of cell numbers over time, whereas a cytotoxic effect will lead to a decrease in the number of viable cells.

  • Apoptosis vs. Necrosis Assays: Utilizing assays that can distinguish between different modes of cell death can provide valuable insights. For example, Annexin V/Propidium Iodide (PI) staining can differentiate between apoptosis and necrosis.

Q3: My cytotoxicity assay results for this compound are not reproducible between experiments. What should I check?

A3: Lack of reproducibility is a common issue in cell-based assays and can often be traced back to subtle variations in experimental conditions. Key factors to investigate include:

  • Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift. Standardize the cell seeding density and the confluency of the stock flask from which the cells are harvested.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Incubation Conditions: Inconsistent incubation times can affect results. Also, be mindful of the "edge effect" in microplates, where wells on the perimeter are more prone to evaporation and temperature fluctuations. To mitigate this, it is good practice to fill the outer wells with sterile PBS or medium without cells and not use them for data collection.

Troubleshooting Guides

Guide 1: High Background Signal in Cytotoxicity Assays

High background signal can mask the true effect of this compound. The table below outlines potential causes and solutions.

ObservationPotential CauseRecommended Solution
High signal in "no cell" control wells The compound may be interfering with the assay reagent (e.g., reducing MTT).Run a cell-free control with this compound and the assay reagent. If interference is confirmed, consider switching to a different cytotoxicity assay (e.g., LDH release).
High signal in vehicle control wells The solvent concentration may be too high, causing cell death.Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line.
High variability between replicate wells Uneven cell seeding or compound precipitation.Ensure proper mixing of the cell suspension before seeding. Visually inspect for precipitate after adding this compound. If precipitation occurs, revisit the solubilization method.
Guide 2: Unexpected Cytotoxicity Results

This guide addresses scenarios where the observed cytotoxicity of this compound is not as expected.

ObservationPotential CauseRecommended Solution
No dose-response relationship observed This compound may have reached its maximum toxicity at the lowest tested concentration.Expand the range of concentrations tested to include much lower doses.
Cytotoxicity observed at much lower concentrations than expected The compound may be unstable in the culture medium, leading to a more toxic byproduct.Assess the stability of this compound in the culture medium over the time course of your experiment using methods like HPLC.
This compound is not bioavailable to the cells The compound may be binding to serum proteins in the culture medium.Consider reducing the serum concentration in your culture medium during the treatment period, but be aware that this can also affect cell health.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells adhere and reach the desired confluency.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Maximum Release Control: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate for the time specified in the kit instructions, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive (maximum release) control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_app018 Add this compound Dilutions incubate_24h->add_app018 add_controls Add Vehicle & Positive Controls incubate_24h->add_controls incubate_exp Incubate for Exposure Period (e.g., 24, 48, 72h) add_app018->incubate_exp add_controls->incubate_exp add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate_exp->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Plate (Absorbance/Fluorescence) incubate_assay->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: General experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase app018 This compound bax_bak Bax/Bak Activation app018->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 + casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

improving App-018 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with App-018 (TLL-018/ADL-018). Our goal is to help you improve the efficacy of your experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (TLL-018/ADL-018) is a humanized monoclonal antibody.[1] It functions by targeting and binding to free Immunoglobulin E (IgE).[1] This action prevents IgE from binding to its receptor (FcεRI) on mast cells and basophils, which in turn inhibits the release of inflammatory mediators that cause the symptoms of chronic spontaneous urticaria (CSU) and other allergic conditions.[1]

Q2: What are the primary indications for this compound in clinical and preclinical research?

A2: this compound is primarily being investigated for moderate to severe chronic spontaneous urticaria (CSU) in patients who have an inadequate response to H1 antihistamines.[1][2] It has also been studied in the context of moderate-to-severe plaque psoriasis.

Q3: What are the typical starting doses for in-vivo studies?

A3: In clinical trials for chronic spontaneous urticaria, this compound has been administered at doses of 150mg or 300mg subcutaneously every four weeks. For preclinical animal studies, dose-ranging studies are recommended to determine the optimal therapeutic window for your specific model.

Q4: How should this compound be stored?

A4: As a monoclonal antibody, this compound should be stored at 2°C to 8°C (36°F to 46°F). It should not be frozen or shaken. Protect the solution from light by storing it in its original packaging.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low efficacy in cell-based assays 1. Suboptimal cell density.2. Incorrect concentration of this compound.3. Cell line not expressing the target (free IgE).4. Reagent degradation due to improper storage.1. Optimize cell seeding density for your specific assay.2. Perform a dose-response curve to identify the optimal concentration.3. Confirm target expression in your cell line using a validated method (e.g., flow cytometry, western blot).4. Ensure this compound has been stored correctly at 2-8°C and has not expired.
High variability in in-vivo animal studies 1. Improper drug administration.2. Inconsistent animal handling.3. Genetic variability within the animal cohort.4. Disease model not fully established or inconsistent.1. Ensure consistent subcutaneous injection technique and volume.2. Standardize animal handling procedures to minimize stress.3. Use a genetically homogenous animal strain.4. Validate your disease model to ensure consistent and measurable endpoints.
Unexpected side effects in animal models 1. Off-target effects.2. Immunogenicity of the antibody.3. Contamination of the drug product.1. Review literature for known off-target effects of anti-IgE therapies.2. Assess for anti-drug antibodies (ADAs) in your animal subjects.3. Ensure the sterility of your this compound solution before administration.
Difficulty in detecting this compound in pharmacokinetic (PK) studies 1. Inadequate sensitivity of the detection assay.2. Rapid clearance of the antibody in the animal model.3. Incorrect sample collection or processing.1. Develop and validate a highly sensitive ELISA or other immunoassay for this compound detection.2. Collect samples at earlier time points post-administration.3. Ensure proper sample collection, processing (e.g., serum separation), and storage (-80°C) to prevent degradation.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of this compound to inhibit IgE-mediated mast cell degranulation.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., LAD2) in appropriate media.

  • Sensitization: Sensitize the mast cells with human IgE for 24 hours.

  • Treatment: Pre-incubate the sensitized cells with varying concentrations of this compound or a control antibody for 1 hour.

  • Activation: Challenge the cells with an anti-IgE antibody to induce degranulation.

  • Quantification: Measure the release of beta-hexosaminidase, a marker of degranulation, using a colorimetric substrate.

  • Analysis: Calculate the percentage inhibition of degranulation at each this compound concentration.

Protocol 2: Pharmacokinetic (PK) Study in a Murine Model

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound in mice.

Methodology:

  • Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).

  • Administration: Administer a single subcutaneous dose of this compound.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours post-dose).

  • Sample Processing: Process blood to obtain serum and store at -80°C until analysis.

  • Quantification: Measure the concentration of this compound in serum samples using a validated ELISA specific for the antibody.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

App018_Mechanism_of_Action cluster_0 Normal Allergic Response cluster_1 This compound Intervention IgE Free IgE Receptor FcεRI Receptor IgE->Receptor Binds to BoundIgE Bound IgE MastCell Mast Cell / Basophil Mediators Inflammatory Mediators MastCell->Mediators Releases ReducedSymptoms Reduced Symptoms MastCell->ReducedSymptoms Leads to Receptor->MastCell on surface of Symptoms Allergic Symptoms Mediators->Symptoms Cause App018 This compound App018->IgE Binds to NoBinding Binding Prevented NoBinding->Receptor X

Caption: Mechanism of action for this compound.

Experimental_Workflow_PK_Study start Start PK Study administer Administer this compound (Subcutaneous) start->administer collect_blood Collect Blood Samples (Multiple Time Points) administer->collect_blood process_blood Process Blood to Serum collect_blood->process_blood store_samples Store Serum at -80°C process_blood->store_samples elisa Quantify this compound (ELISA) store_samples->elisa analyze Analyze PK Parameters (Cmax, Tmax, AUC, t1/2) elisa->analyze end End of Study analyze->end

Caption: Workflow for a pharmacokinetic study of this compound.

References

troubleshooting App-018 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for the App-018 Phospho-Signal Pathway Assay Kit. This resource is designed to help you resolve common issues related to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when using the this compound assay kit?

A1: The most common sources of variability include inconsistent cell seeding density, variations in treatment times or concentrations, improper washing steps, and temperature fluctuations during incubations. For reproducible results, it is critical to maintain consistency across all wells and plates.

Q2: How can I be sure that my reagents are working correctly?

A2: The kit includes a positive and negative control. The positive control should yield a high signal, while the negative control should result in a low signal. If the controls are not performing as expected, it may indicate a problem with the reagents or the assay procedure.

Q3: Can I use a different plate reader than the one specified in the protocol?

A3: While the protocol has been optimized for a specific plate reader, other readers with similar specifications can be used. However, it may be necessary to optimize the reading parameters, such as wavelength and gain settings, for your specific instrument.

Troubleshooting Guide

High Background Signal

A high background signal can mask the specific signal from your samples, leading to reduced assay sensitivity.

Potential Cause Recommended Solution
Inadequate washingIncrease the number of wash steps or the volume of wash buffer. Ensure that all wells are completely aspirated after each wash.
Contaminated reagentsUse fresh, sterile reagents. Avoid cross-contamination between wells.
High antibody concentrationTitrate the primary and secondary antibodies to determine the optimal concentration.
Extended incubation timesAdhere strictly to the recommended incubation times in the protocol.
Low Signal or No Signal

A low or absent signal can indicate a problem with one or more of the assay components or steps.

Potential Cause Recommended Solution
Inactive reagentsEnsure that all reagents have been stored correctly and have not expired.
Insufficient cell numberOptimize the cell seeding density to ensure an adequate number of cells per well.
Incorrect filter set on the plate readerVerify that the correct excitation and emission wavelengths are being used for the fluorophore in the kit.
A problem with the biological systemConfirm that the signaling pathway is active in your cell line and that the protein of interest is expressed.
High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent pipettingUse calibrated pipettes and practice consistent pipetting technique. For critical steps, use a multi-channel pipette.
Edge effects on the plateAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.
Cell clumpingEnsure that cells are in a single-cell suspension before seeding.
Non-uniform temperatureEnsure the plate is incubated on a flat surface in a temperature-controlled incubator to avoid temperature gradients.

Experimental Protocols

This compound Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Cell Treatment: Treat cells with the desired compounds and incubate for the appropriate time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites with 5% BSA in PBS.

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Visualizations

App_018_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 Kinase 1 Adaptor->Kinase1 Activates Kinase2 Kinase 2 (Target of this compound) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: this compound Target Signaling Pathway.

App_018_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Steps cluster_detection Detection Seed Seed Cells Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Treat Treat with Compounds Incubate_Overnight->Treat Fix Fix and Permeabilize Treat->Fix Block Block Fix->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Read Read Plate SecondaryAb->Read

Caption: this compound Experimental Workflow.

Troubleshooting_Logic Start High Variability? CheckPipetting Check Pipetting Technique Start->CheckPipetting Yes LowSignal Low Signal? Start->LowSignal No CheckEdgeEffects Address Edge Effects CheckPipetting->CheckEdgeEffects CheckCellClumping Ensure Single-Cell Suspension CheckEdgeEffects->CheckCellClumping CheckCellClumping->LowSignal CheckReagents Verify Reagent Activity LowSignal->CheckReagents Yes HighBackground High Background? LowSignal->HighBackground No CheckCellNumber Optimize Cell Seeding CheckReagents->CheckCellNumber CheckReaderSettings Confirm Reader Settings CheckCellNumber->CheckReaderSettings CheckReaderSettings->HighBackground CheckWashing Improve Washing Steps HighBackground->CheckWashing Yes Resolved Issue Resolved HighBackground->Resolved No CheckAntibodyConc Titrate Antibodies CheckWashing->CheckAntibodyConc CheckIncubationTimes Verify Incubation Times CheckAntibodyConc->CheckIncubationTimes CheckIncubationTimes->Resolved

Caption: Troubleshooting Decision Tree.

App-018 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of App-018 in long-term experiments.

Troubleshooting Guide

Users may encounter the following issues during their long-term experiments with this compound. This guide provides potential causes and solutions in a question-and-answer format.

Question: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

Answer: A decrease in biological activity is a common indicator of this compound degradation. Several factors could be contributing to this:

  • Temperature Instability: this compound is sensitive to temperature fluctuations. Storing the compound at temperatures above the recommended 2-8°C can lead to accelerated degradation.[1]

  • pH Shift: The pH of your experimental buffer can significantly impact the stability of this compound. Deviations from the optimal pH range of 6.0-7.0 can cause hydrolysis or other chemical modifications.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of this compound. This is more likely to occur if the solution is not de-gassed or if it is stored in a container that is not airtight.

  • Adsorption to Surfaces: this compound may adsorb to the surface of storage containers, especially those made of certain plastics. This can lead to a decrease in the effective concentration of the compound in solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your this compound stock solutions and experimental samples are consistently stored at 2-8°C.

  • Monitor pH: Regularly check the pH of your buffers and solutions containing this compound.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as L-methionine, to your buffer to prevent oxidative damage.

  • Choose Appropriate Containers: Use low-protein-binding tubes or glass vials for storing this compound solutions to minimize adsorption.

Question: I have noticed the formation of a precipitate in my this compound solution after long-term storage. What does this mean?

Answer: Precipitate formation suggests that this compound may be aggregating or precipitating out of solution. This can be caused by:

  • Concentration Effects: High concentrations of this compound can be more prone to aggregation.

  • Buffer Composition: The ionic strength and composition of your buffer can influence the solubility of this compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can lead to aggregation and precipitation.

Troubleshooting Steps:

  • Optimize Concentration: If possible, work with lower concentrations of this compound.

  • Buffer Optimization: Screen different buffer systems to find one that enhances the solubility of this compound.

  • Aliquot Solutions: Aliquot your this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for long-term stability of this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or as a solution in a suitable buffer at 2-8°C for up to two years.[1][2] For in-use stability, a solution can be kept at 30°C for up to 28 days.[1][2]

What are the visual signs of this compound degradation?

Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, chemical degradation can occur without any visible changes.

Which analytical techniques are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and degradation of this compound. Other techniques such as mass spectrometry can be used to identify degradation products.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions based on accelerated stability studies.

Table 1: this compound Purity (%) Over 90 Days at Different Temperatures

TemperatureDay 0Day 13Day 33Day 46Day 60Day 90
5°C10099.899.599.399.198.8
25°C10098.596.294.192.088.7
30°C10097.293.190.087.182.3
37°C10094.188.383.278.571.0
40°C10092.085.179.474.066.2

Table 2: Predicted Long-Term Stability of this compound at 5°C

TimePredicted Purity (%)
6 Months97.6
1 Year95.3
1.5 Years93.0
2 Years90.7

Experimental Protocols

Accelerated Stability Study for this compound

This protocol describes an accelerated stability study to predict the long-term stability of this compound.

1. Materials:

  • Lyophilized this compound
  • Formulation buffer (e.g., 10 mM phosphate buffer, pH 6.5)
  • Temperature-controlled incubators set at 5°C, 25°C, 30°C, 37°C, and 40°C
  • HPLC system with a suitable column for peptide analysis
  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Reconstitute lyophilized this compound in the formulation buffer to a final concentration of 1 mg/mL.
  • Aliquot the solution into low-protein-binding tubes.
  • Place the tubes in the temperature-controlled incubators.
  • At specified time points (e.g., 0, 13, 33, 46, 60, and 90 days), remove one tube from each incubator.
  • Analyze the purity of the this compound sample using HPLC.
  • Record the percentage of intact this compound at each time point and temperature.

3. Data Analysis:

  • Plot the percentage of intact this compound against time for each temperature.
  • Use kinetic modeling software to fit the data to an appropriate degradation model.
  • Use the model to predict the long-term stability of this compound at the recommended storage temperature of 2-8°C.

Visualizations

App018_Degradation_Pathway App018 This compound (Active) Oxidized Oxidized this compound (Reduced Activity) App018->Oxidized Oxidation (e.g., exposure to O2) Hydrolyzed Hydrolyzed this compound (Inactive) App018->Hydrolyzed Hydrolysis (e.g., pH shift) Aggregated Aggregated this compound (Inactive) App018->Aggregated Aggregation (e.g., high concentration, freeze-thaw)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow Start Start: Decreased this compound Activity CheckStorage Verify Storage Conditions (2-8°C) Start->CheckStorage CheckpH Monitor Buffer pH (6.0-7.0) CheckStorage->CheckpH Correct End Resolution: Stable Experiment CheckStorage->End Incorrect, Corrected CheckPrecipitate Inspect for Precipitate CheckpH->CheckPrecipitate Correct CheckpH->End Incorrect, Corrected OptimizeConcentration Optimize this compound Concentration CheckPrecipitate->OptimizeConcentration Precipitate Present UseAntioxidants Consider Using Antioxidants CheckPrecipitate->UseAntioxidants No Precipitate Aliquot Aliquot Stock Solutions OptimizeConcentration->Aliquot Aliquot->End UseAntioxidants->End

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow Start Start: Reconstitute This compound Aliquot Aliquot into Low-Protein-Binding Tubes Start->Aliquot Incubate Incubate at Different Temperatures Aliquot->Incubate Sample Collect Samples at Specified Time Points Incubate->Sample Analyze Analyze Purity by HPLC Sample->Analyze Model Kinetic Modeling and Long-Term Prediction Analyze->Model End End: Stability Profile Established Model->End

References

Technical Support Center: Optimizing App-018 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of App-018 for biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a first experiment?

A1: For initial experiments with a novel compound like this compound, a broad dose-response curve is recommended to determine its potency. A common starting range spans several orders of magnitude, typically from 1 nM to 100 µM.[1][2] If preliminary data from a high-throughput screen is available, this can help in narrowing the initial concentration range.[2]

Q2: What are the critical controls to include in my assay plate when testing this compound?

A2: To ensure accurate and interpretable results, several controls are essential.[2] These include a vehicle control (e.g., DMSO) to account for any solvent effects, an untreated control to provide a baseline for normal activity, and a positive control using a known inhibitor of the target to validate the assay's performance.[2]

Q3: How can I be sure that this compound is stable and soluble in my assay conditions?

A3: Compound solubility and stability are crucial for reliable results. It is recommended to visually inspect for any precipitation of this compound in the assay buffer. To maintain stability, prepare a high-concentration stock solution in an appropriate solvent like DMSO, store it in single-use aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles. The final concentration of the solvent in the assay should typically be kept below 0.5% to prevent solvent-induced toxicity.

Q4: What is an IC50 value, and why is it important for my research?

A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor, such as this compound, that is required to reduce a specific biological or biochemical function by 50%. It is a standard measure of a compound's potency and is critical for comparing the efficacy of different compounds.

Troubleshooting Guides

Biochemical Assays (e.g., Kinase Activity Assay)

Issue 1: High variability between replicate wells.

  • Potential Cause: Inaccurate pipetting, inconsistent incubation times, or "edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.

    • Prepare a master mix of reagents to dispense across the plate to minimize variations.

    • To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile water or media.

    • Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.

Issue 2: The IC50 value for this compound is much weaker in my biochemical assay compared to the cell-based assay.

  • Potential Cause: The ATP concentration in your in vitro assay might be significantly different from physiological levels. Many in vitro kinase assays use low ATP concentrations to enhance inhibitor potency, which may not reflect the high-ATP environment within a cell.

  • Troubleshooting Steps:

    • Determine the Michaelis constant (Km) for ATP for your specific kinase.

    • Perform the kinase assay with an ATP concentration that is close to the determined Km value to better mimic physiological conditions.

Issue 3: I am not observing any inhibition, even at high concentrations of this compound.

  • Potential Cause: The recombinant kinase may be aggregated or inactive, or this compound might not be an inhibitor of the target kinase.

  • Troubleshooting Steps:

    • Validate the activity of your kinase using a known inhibitor as a positive control.

    • Check the quality and purity of the recombinant kinase.

    • Consider performing a binding assay, such as surface plasmon resonance (SPR), to confirm if this compound directly interacts with the target kinase.

Cell-Based Assays (e.g., Cell Viability/Proliferation Assay)

Issue 1: My dose-response curve is not sigmoidal and shows erratic results.

  • Potential Cause: Issues with cell seeding, compound precipitation, or interference of this compound with the assay chemistry.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before and during plating to achieve even cell seeding.

    • Visually inspect the wells for any compound precipitation after adding this compound.

    • To check for assay interference, run a control plate with this compound in cell-free media to see if it directly reacts with the viability reagent.

Issue 2: I'm observing an "edge effect" in my 96-well plates.

  • Potential Cause: Increased evaporation in the outer wells of the microplate, leading to changes in the concentration of media components and this compound.

  • Troubleshooting Steps:

    • Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.

    • Use microplate lids with condensation rings or sealing tapes designed to reduce evaporation.

    • If possible, shorten the assay's incubation time to minimize the cumulative effects of evaporation.

Issue 3: this compound shows high toxicity at concentrations where I expect specific target inhibition.

  • Potential Cause: The observed effect might be due to general cytotoxicity rather than specific inhibition of the intended target, or it could be due to off-target effects.

  • Troubleshooting Steps:

    • Perform a standard cytotoxicity assay (e.g., LDH release) to determine the 50% cytotoxic concentration (CC50) and compare it to the IC50 value.

    • To investigate off-target effects, consider selectivity profiling by screening this compound against a panel of related targets.

    • Use a cell line that does not express the intended target to see if the effect persists.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Biochemical Kinase Assay

This compound Conc. (nM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
00.5-0.20.80.4
18.29.57.98.5
1025.123.826.525.1
5048.951.249.549.9
10065.463.966.165.1
50085.786.384.985.6
100095.294.895.595.2
1000098.198.597.998.2

Table 2: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay (72-hour incubation)

This compound Conc. (µM)% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Average % Viability
0100.0100.0100.0100.0
0.195.396.194.895.4
0.582.180.583.281.9
165.466.864.965.7
549.851.548.950.1
1035.234.136.335.2
5015.816.514.915.7
1005.24.85.55.2

Experimental Protocols

Protocol 1: IC50 Determination of this compound in a Biochemical Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound. Start by diluting the 10 mM stock in DMSO, and then perform further dilutions in the kinase reaction buffer. The final DMSO concentration should be consistent across all wells and kept below 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be optimized for the specific kinase, ideally close to its Km value.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with no kinase as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Optimizing this compound Concentration in a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on cell viability using an MTT assay.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and add 100 µL of cell suspension to each well. Incubate the plate overnight to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for an "untreated" control (medium only) and a "vehicle" control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control wells (considered 100% viability).

    • Plot the percent cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Kinase_B Kinase B Kinase_A->Kinase_B Target_Protein Target Protein Kinase_B->Target_Protein TF Transcription Factor Target_Protein->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation leads to App018 This compound App018->Kinase_B

Caption: Putative signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate normalize Normalize Data to Controls read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for cell-based IC50 determination.

Troubleshooting_Tree start Inconsistent Dose-Response Curve q1 Is there high variability between replicates? start->q1 a1_yes Check Pipetting Check Cell Seeding Mitigate Edge Effects q1->a1_yes Yes q2 Is there a false positive signal at high concentrations? q1->q2 No end_node Re-run Assay with Optimized Conditions a1_yes->end_node a2_yes Test for Assay Interference: Run inhibitor in cell-free media q2->a2_yes Yes q3 Is there evidence of compound precipitation? q2->q3 No a2_yes->end_node a3_yes Check Solubility Lower Final DMSO % Pre-warm Media q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Overcoming App-018 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to App-018, a novel tyrosine kinase inhibitor (TKI). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, small-molecule tyrosine kinase inhibitor designed to target the constitutively activated (placeholder) kinase, a key driver in certain cancer types. It functions by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.

Q2: My cells were initially sensitive to this compound, but now they are showing signs of resistance. What are the common mechanisms of acquired resistance to TKIs like this compound?

A2: Acquired resistance to TKIs is a common phenomenon and can occur through various mechanisms. The most frequently observed mechanisms include:

  • Secondary Mutations in the Target Kinase: The development of point mutations in the kinase domain of the target protein is a primary driver of resistance. These mutations can interfere with this compound binding, often referred to as "gatekeeper" mutations, or they can lock the kinase in an active conformation.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of the primary target. For TKIs, common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET, AXL, or IGF-1R, which can then reactivate downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MAPK pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), a process that has been linked to drug resistance and increased cell motility.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Confirmation of resistance involves a series of experiments to demonstrate a decreased sensitivity to this compound compared to the parental (sensitive) cell line. The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental and suspected resistant cell lines using a cell viability assay. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.[1][2] Further characterization can involve molecular assays to investigate the underlying mechanisms, such as sequencing the target kinase to identify mutations or performing a western blot to assess the activation of bypass signaling pathways.

Q4: What are the initial steps I should take to overcome this compound resistance in my cell line?

A4: Once resistance is confirmed, a systematic approach is necessary to overcome it. Initial strategies include:

  • Dose Escalation: In some cases, resistance can be overcome by increasing the concentration of this compound. However, this is often a temporary solution and may lead to the selection of more resistant clones.

  • Combination Therapy: A more robust strategy is to combine this compound with another therapeutic agent. The choice of the combination drug depends on the mechanism of resistance. For example, if a bypass pathway is activated, an inhibitor of a key component of that pathway would be a logical choice.

  • Switching to a Different TKI: If resistance is due to a specific mutation in the target kinase, a next-generation TKI designed to be effective against that mutation may be a viable option.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research on this compound resistance.

Problem 1: I am trying to generate an this compound resistant cell line, but the cells die at higher concentrations of the drug.

  • Question: How can I successfully establish a resistant cell line without killing all the cells?

  • Answer: Generating a drug-resistant cell line requires a gradual and stepwise increase in drug concentration.[1][3][4] Starting with a low concentration (e.g., the IC20, the concentration that inhibits 20% of cell growth) and allowing the cells to recover and repopulate before increasing the dose is crucial. It is also recommended to freeze down cells at each stage of resistance development to have backups in case of widespread cell death at a higher concentration.

Problem 2: My western blot results to investigate bypass pathways are unclear.

  • Question: How can I improve the quality of my western blots to get a definitive answer about pathway activation?

  • Answer: Unclear western blot results can be due to several factors. Ensure you are using validated antibodies for your target proteins. Optimize your protein extraction and quantification methods to ensure equal loading. It is also critical to include proper controls, such as lysates from parental cells treated with and without this compound, and from your resistant cells. Probing for both the total and phosphorylated forms of key signaling proteins (e.g., AKT and p-AKT) is essential to assess pathway activation.

Problem 3: I am not sure if the combination of this compound and a second drug is synergistic.

  • Question: How do I design an experiment to determine if two drugs are acting synergistically, additively, or antagonistically?

  • Answer: A checkerboard assay is a standard method to assess drug synergy. This involves treating cells with a matrix of concentrations of both drugs, alone and in combination. The results can be analyzed by calculating the Combination Index (CI) or the Fractional Inhibitory Concentration (FIC) index. A CI or FIC value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental (Sensitive)10 ± 1.51
This compound-R1150 ± 12.115
This compound-R2550 ± 45.355

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line.

Table 2: Synergy Analysis of this compound in Combination with Inhibitor X in this compound-R1 Cells
Drug CombinationIC50 of this compound (nM)IC50 of Inhibitor X (nM)Combination Index (CI)Synergy Interpretation
This compound alone150---
Inhibitor X alone-50--
This compound + Inhibitor X25100.45Synergistic

CI < 0.9: Synergism; 0.9 ≤ CI ≤ 1.1: Additive; CI > 1.1: Antagonism.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the generation of an this compound resistant cell line by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Trypsin-EDTA

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of this compound: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Start by culturing the parental cells in their complete medium supplemented with a low concentration of this compound (e.g., IC10 or IC20).

  • Monitor and Passage Cells: Monitor the cells for signs of recovery and growth. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.

  • Stepwise Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the initial drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. It is common for cells to grow slower or for a significant portion of cells to die after each dose escalation. The surviving cells are the ones selected for resistance.

  • Cryopreserve at Each Stage: At each stable concentration, cryopreserve a batch of cells. This is crucial for safeguarding your work.

  • Confirm Resistance: Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a cell viability assay to determine the new IC50.

  • Maintain Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of the final concentration of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Western Blotting for Bypass Pathway Analysis

This protocol is for detecting the activation of key signaling proteins in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like ß-actin. Compare the levels of phosphorylated proteins between parental and resistant cells.

Protocol 4: Synergy Assay (Checkerboard Method)

This protocol is for determining the synergistic effect of this compound and a second inhibitor.

Materials:

  • Resistant cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serial dilutions of this compound and the second inhibitor

  • MTT assay reagents

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Drug Addition (Checkerboard): Prepare serial dilutions of this compound along the rows and serial dilutions of the second inhibitor along the columns of the 96-well plate. This creates a matrix of drug combinations. Include wells with each drug alone and a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Cell Viability Measurement: Perform an MTT assay as described in Protocol 2.

  • Data Analysis:

    • Determine the IC50 for each drug alone.

    • For each combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

      • FIC of Inhibitor X = (IC50 of Inhibitor X in combination) / (IC50 of Inhibitor X alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Inhibitor X.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.

Visualizations

Signaling Pathways

App018_Resistance_Pathway cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Activation) RTK_S Target Kinase RAS_S RAS RTK_S->RAS_S PI3K_S PI3K RTK_S->PI3K_S RAF_S RAF RAS_S->RAF_S MEK_S MEK RAF_S->MEK_S ERK_S ERK MEK_S->ERK_S Proliferation_S Proliferation/ Survival ERK_S->Proliferation_S AKT_S AKT PI3K_S->AKT_S mTOR_S mTOR AKT_S->mTOR_S mTOR_S->Proliferation_S App018_S This compound App018_S->RTK_S RTK_R Target Kinase (Inhibited) Bypass_RTK Bypass RTK (e.g., MET) RAS_R RAS Bypass_RTK->RAS_R PI3K_R PI3K Bypass_RTK->PI3K_R RAF_R RAF RAS_R->RAF_R MEK_R MEK RAF_R->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation/ Survival ERK_R->Proliferation_R AKT_R AKT PI3K_R->AKT_R mTOR_R mTOR AKT_R->mTOR_R mTOR_R->Proliferation_R App018_R This compound App018_R->RTK_R

Caption: this compound resistance via bypass pathway activation.

Experimental Workflows

Resistance_Confirmation_Workflow start Suspected this compound Resistance cell_viability Perform Cell Viability Assay (e.g., MTT) start->cell_viability compare_ic50 Compare IC50 with Parental Cell Line cell_viability->compare_ic50 resistant Resistance Confirmed (IC50 Significantly Increased) compare_ic50->resistant Yes not_resistant No Significant Change in IC50 compare_ic50->not_resistant No investigate Investigate Mechanism (Sequencing, Western Blot) resistant->investigate

Caption: Workflow for confirming this compound resistance.

Combination_Therapy_Workflow start Confirmed this compound Resistance hypothesis Hypothesize Resistance Mechanism start->hypothesis select_drug Select Combination Drug Targeting Mechanism hypothesis->select_drug checkerboard Perform Checkerboard Synergy Assay select_drug->checkerboard analyze Calculate Combination Index (CI) or FIC Index (FICI) checkerboard->analyze synergy Synergistic Effect (CI or FICI < 1) analyze->synergy Yes no_synergy Additive or Antagonistic Effect analyze->no_synergy No validate Validate Synergy in further in vitro and in vivo models synergy->validate

Caption: Workflow for evaluating combination therapy.

References

Technical Support Center: Troubleshooting Inconsistent In vivo Results for App-018

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in in vivo studies involving App-018. Below you will find troubleshooting guides and frequently asked questions to help identify potential causes of inconsistent results and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent efficacy of this compound in our in vivo cancer models. What are the common causes for such variability?

A1: Inconsistent in vivo efficacy can stem from a variety of factors, which can be broadly categorized into three areas: the compound itself, the animal model, and experimental procedures.[1] For a compound like this compound, which has been identified as a synthetic cannabinoid receptor agonist EG-018, its physicochemical properties and route of administration can significantly impact its activity.[2][3]

Q2: How can the formulation of this compound affect in vivo outcomes?

A2: The formulation is critical, especially for compounds with low aqueous solubility.[4][5] Inconsistent results can arise from:

  • Poor Solubility and Bioavailability: If this compound is not fully dissolved or does not remain in solution in the dosing vehicle, the actual dose administered to each animal can vary significantly.

  • Formulation Instability: The stability of the formulation over the course of the experiment is crucial. Degradation of the compound can lead to a decrease in the effective dose.

  • Inconsistent Preparation: Variations in the preparation of the dosing solution between experiments or even between different animals in the same cohort can introduce variability.

Q3: What are the key animal-related factors that can contribute to inconsistent results?

A3: Biological variability among animals is a major contributor to inconsistent in vivo data. Key factors include:

  • Genetics: The species and strain of the animal model can significantly influence drug metabolism and response.

  • Age and Sex: Physiological differences related to age and sex can alter drug pharmacokinetics and pharmacodynamics.

  • Health Status: Underlying health conditions or stress can impact an animal's response to treatment.

Q4: Can the route of administration explain the inconsistent results observed with this compound?

A4: Yes, the route of administration is a critical factor. Studies on EG-018 (a likely analog of this compound) have shown different outcomes depending on the administration route. For instance, intraperitoneal (i.p.) administration did not produce the expected cannabimimetic effects in mice, suggesting negligible occupancy of brain CB1 receptors. In contrast, intravenous (i.v.) administration did produce some effects. This discrepancy could be due to factors like first-pass metabolism or poor absorption from the peritoneal cavity.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Tumor Growth Inhibition

If you are observing significant differences in the anti-tumor efficacy of this compound between individual animals within the same treatment group, consider the following troubleshooting steps.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Inconsistent Dosing Ensure accurate and consistent dosing for each animal. Use calibrated equipment and verify the concentration of the dosing solution. For oral gavage, ensure proper technique to deliver the full dose to the stomach.Reduced variability in drug exposure and more uniform therapeutic response.
Biological Variation Use a well-characterized and isogenic animal strain. Ensure all animals are within a narrow age and weight range. Randomize animals into treatment groups based on initial tumor volume and body weight.Minimized baseline differences between animals, leading to more consistent tumor growth and treatment response.
Variable Tumor Inoculation Standardize the cell implantation procedure. Ensure a consistent number of viable cells are injected at the same anatomical site for each animal.More uniform tumor establishment and growth kinetics across all animals.
Compound Formulation Issues Evaluate the solubility and stability of this compound in the chosen vehicle. Consider using a formulation that enhances solubility, such as a solution with a wetting agent or a self-emulsifying drug delivery system (SEDDS).Improved bioavailability and more consistent drug exposure, leading to less variable efficacy.
Issue 2: Discrepancy in this compound Efficacy Between Different Experimental Cohorts

When reproducible efficacy is a challenge between different experimental runs, systematic errors are often the culprit.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Environmental Factors Maintain a consistent and controlled environment for the animals, including temperature, humidity, and light-dark cycles.Reduced stress-related physiological changes that can influence treatment outcomes.
Procedural Drift Ensure all experimental procedures, from animal handling and dosing to tumor measurements and data collection, are standardized and followed consistently across all cohorts.Increased reproducibility of results between experiments.
Reagent and Compound Variability Use the same batch of this compound and other critical reagents for all related experiments. If a new batch is used, perform bridging studies to ensure comparability.Elimination of variability introduced by lot-to-lot differences in compound potency or reagent quality.
Experimenter Bias Implement blinding procedures for tumor measurement and data analysis to minimize unconscious bias.More objective and reliable data collection.

Experimental Protocols

Protocol: Preparation and Administration of this compound Formulation
  • Formulation Preparation:

    • Based on the physicochemical properties of this compound, select an appropriate vehicle. For poorly soluble compounds, consider a vehicle containing solubilizing agents like Tween 80 or a lipid-based formulation.

    • Accurately weigh the required amount of this compound and dissolve it in the vehicle.

    • Use a vortex mixer and/or sonicator to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particles.

    • Prepare the formulation fresh on each day of dosing.

  • Oral Gavage Administration (Rodents):

    • Acclimatize animals to handling for several days before the experiment.

    • Calculate the correct dose volume based on the most recent body weight of each animal.

    • Use a sterile, appropriately sized gavage needle with a rounded tip to prevent injury.

    • Gently restrain the animal and insert the gavage needle into the esophagus to the correct depth.

    • Slowly administer the formulation to ensure proper delivery to the stomach.

Visualizations

Signaling Pathway of Cannabinoid Receptors

This compound is suggested to be a synthetic cannabinoid receptor agonist. The diagram below illustrates the general signaling pathway of CB1 and CB2 receptors.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response App018 This compound CB1_CB2 CB1/CB2 Receptor App018->CB1_CB2 Binds to Gi Gi Protein CB1_CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Reduces Response Decreased Neurotransmission Modulation of Cell Growth Anti-inflammatory Effects cAMP->Response MAPK->Response

Caption: General signaling pathway of CB1/CB2 cannabinoid receptors.

Experimental Workflow for Troubleshooting Inconsistent In Vivo Results

This workflow provides a systematic approach to identifying the source of variability in your experiments.

Troubleshooting Workflow start Inconsistent In Vivo Results Observed check_compound Review Compound Formulation and Stability start->check_compound check_protocol Audit Experimental Protocol and Procedures check_compound->check_protocol No Issue reformulate Reformulate Compound (e.g., improve solubility) check_compound->reformulate Issue Found check_animal Evaluate Animal Model and Husbandry check_protocol->check_animal No Issue standardize_protocol Standardize Dosing, Handling, and Measurement Techniques check_protocol->standardize_protocol Issue Found refine_animal_model Refine Animal Model Selection (e.g., use isogenic strain, narrow age range) check_animal->refine_animal_model Issue Found rerun_pilot Run Small-Scale Pilot Study check_animal->rerun_pilot No Issue reformulate->rerun_pilot standardize_protocol->rerun_pilot refine_animal_model->rerun_pilot analyze Analyze Results for Improved Consistency rerun_pilot->analyze consistent Results are Consistent Proceed with Full Study analyze->consistent Yes inconsistent Results Remain Inconsistent Re-evaluate Hypothesis/Compound analyze->inconsistent No

Caption: A systematic workflow for troubleshooting inconsistent in vivo data.

Decision Tree for Investigating Route of Administration Effects

This decision tree helps to logically dissect issues related to the route of administration.

Route of Administration Decision Tree start Discrepancy in Efficacy Between Different Routes of Administration (e.g., IP vs. IV) pk_study Conduct a Pharmacokinetic (PK) Study for Each Route start->pk_study pk_different Are Plasma/Tissue Concentrations Significantly Different? pk_study->pk_different absorption_issue Investigate Absorption and Bioavailability (e.g., first-pass metabolism, solubility) pk_different->absorption_issue Yes pk_similar Are Plasma/Tissue Concentrations Similar? pk_different->pk_similar No target_engagement Assess Target Engagement in Relevant Tissues for Each Route pk_similar->target_engagement Yes different_metabolites Investigate Potential for Different Metabolic Profiles Between Routes pk_similar->different_metabolites No

Caption: Decision tree for investigating route of administration effects.

References

Technical Support Center: Minimizing App-018 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of App-018 in cell culture media. Precipitation of experimental compounds can significantly impact experimental outcomes by altering the effective concentration and potentially introducing cytotoxic effects. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results.

Troubleshooting Guide

Visible precipitation of this compound in your cell culture media can arise from a variety of factors, ranging from improper handling of stock solutions to interactions with media components. This guide will help you identify the root cause and implement the appropriate solution.

Issue 1: Immediate Precipitation Upon Addition of this compound to Media

If you observe precipitation immediately after adding the this compound stock solution to your culture media, it is likely due to localized high concentrations of the compound exceeding its solubility limit in the aqueous environment of the media.

Root Cause Solution
High Final Concentration of this compound Review literature for typical working concentrations. Perform a dose-response experiment starting with lower, more soluble concentrations.
Insufficient Solvent Concentration While increasing the final solvent (e.g., DMSO) concentration can improve solubility, it is critical to keep it at a non-toxic level for your cells (typically ≤ 0.5%).[1]
Improper Mixing Technique Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[2]
Temperature Shock Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1][2]

Issue 2: Delayed Precipitation After Incubation

Precipitation that occurs after a period of incubation is often due to the compound's instability in the complex environment of the cell culture medium over time.

Root Cause Solution
Interaction with Media Components Salts, proteins, and other supplements in the media can interact with this compound, leading to the formation of insoluble complexes.[2] Consider using a serum-free medium or reducing the serum concentration if your experiment allows.
pH Instability Cellular metabolism can alter the pH of the culture medium, affecting the solubility of this compound. Ensure your medium is well-buffered and monitor the pH throughout your experiment.
Evaporation Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidification in the incubator and use sealed culture flasks or plates.
Temperature Fluctuations Repeatedly moving media between cold storage and a warm incubator can cause less soluble components to precipitate. Aliquot media and avoid repeated warming and cooling cycles.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in my cell culture?

A1: The maximum tolerated solvent concentration is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines, particularly primary cells, it is advisable to stay at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q2: I see a precipitate in my culture, but I'm not sure if it's this compound or something else. What should I do?

A2: Turbidity or precipitation in cell culture can have several causes. First, examine the culture under a microscope. If the precipitate appears crystalline, it is likely the drug. If you observe budding or movement, it could be microbial contamination. If you suspect contamination, discard the culture and thoroughly disinfect the incubator and hood.

Q3: Can the type of cell culture medium affect this compound precipitation?

A3: Yes, the composition of the cell culture medium can significantly influence the solubility of this compound. Components like salts (e.g., calcium and phosphate), proteins (in serum), and other supplements can interact with the compound and cause it to precipitate. If you are experiencing persistent precipitation, you may need to test different media formulations or consider a serum-free medium.

Q4: How should I prepare my this compound stock solution to minimize precipitation?

A4: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, add the stock solution drop-wise to pre-warmed media while gently mixing.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the proper technique for diluting a stock solution of this compound to the final working concentration in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Water bath or incubator at 37°C

Procedure:

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration.

  • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.

  • Continue to gently mix the solution for a few seconds to ensure it is homogenous.

  • Visually inspect the medium for any signs of precipitation. The medium should remain clear.

  • Use the freshly prepared this compound-containing medium for your experiment immediately.

Protocol 2: Kinetic Solubility Assay

This assay can be used to determine the solubility of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest

  • 96-well microplate (clear bottom)

  • Plate reader with turbidity measurement capabilities (e.g., nephelometer or spectrophotometer at 620 nm)

  • DMSO

Procedure:

  • Prepare a series of dilutions of this compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the cell culture medium.

  • Transfer a small volume (e.g., 1-2 µL) of the this compound dilutions from the DMSO plate to the media plate.

  • Mix the plate gently.

  • Measure the turbidity of each well at time zero and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) while incubating at 37°C.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit of this compound in that medium.

Visualizations

TroubleshootingWorkflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed Immediately cause1 High Final Concentration? start->cause1 cause2 Improper Mixing? cause1->cause2 No solution1 Lower Concentration cause1->solution1 Yes cause3 Cold Medium? cause2->cause3 No solution2 Drop-wise Addition & Swirl cause2->solution2 Yes solution3 Pre-warm Medium to 37°C cause3->solution3 Yes start_delayed Precipitation Observed After Incubation cause4 Media Interaction? start_delayed->cause4 cause5 pH Shift? cause4->cause5 No solution4 Use Serum-Free/Low-Serum Media cause4->solution4 Yes cause6 Evaporation? cause5->cause6 No solution5 Use Well-Buffered Media cause5->solution5 Yes solution6 Ensure Proper Humidification cause6->solution6 Yes

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_prep Working Solution Preparation step1 Pre-warm Medium to 37°C step2 Thaw this compound Stock step1->step2 step3 Calculate Volume step2->step3 step4 Add Drop-wise While Swirling step3->step4 step5 Mix Gently step4->step5 step6 Visually Inspect step5->step6 step7 Use Immediately step6->step7

Caption: Protocol for preparing this compound working solution.

References

Validation & Comparative

App-018 vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Please specify which "App-018" you would like to compare. The identifier "this compound" is associated with several different investigational compounds in the publicly available literature, each with distinct mechanisms of action and therapeutic targets.

To provide a relevant and accurate comparison guide, please clarify the following:

  • Which specific "this compound" are you interested in? For example, are you referring to:

    • TLL-018 for chronic spontaneous urticaria or plaque psoriasis?

    • ADL-018 , a proposed biosimilar to omalizumab for chronic idiopathic/spontaneous urticaria?

    • HZ-a-018 , a BTK inhibitor for primary central nervous system lymphoma?

    • INS018_055 , a pan-fibrotic inhibitor for idiopathic pulmonary fibrosis?

    • Another compound designated as "this compound"?

  • Who is the specific competitor compound you would like to compare it against?

Once you provide this information, I can proceed to gather the relevant data and generate the comprehensive comparison guide you have requested.

Comparative Analysis of Emerging Therapeutics to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two investigational therapies, ADL-018 and INS018_055, with the current standard of care for their respective indications: Chronic Spontaneous Urticaria and Idiopathic Pulmonary Fibrosis. The information is intended for researchers, scientists, and drug development professionals.

Comparison 1: ADL-018 vs. Standard of Care for Chronic Spontaneous Urticaria

Introduction: ADL-018 is a biosimilar candidate to omalizumab (XOLAIR®), a humanized monoclonal antibody that targets and inhibits immunoglobulin E (IgE). It is being developed for the treatment of Chronic Spontaneous Urticaria (CSU), also known as Chronic Idiopathic Urticaria (CIU), in patients who remain symptomatic despite H1-antihistamine treatment.

The standard of care for CSU is a stepwise approach, beginning with second-generation H1-antihistamines. For patients with an inadequate response, omalizumab is a key therapeutic option.[1][2][3][4][5]

Data Presentation

A pivotal Phase 3 clinical trial for ADL-018 has demonstrated its therapeutic equivalence to the reference product, omalizumab. While specific quantitative data from the ADL-018 trial are not yet fully published, the study met its primary and secondary endpoints. The following table summarizes the key efficacy endpoints for the standard of care, omalizumab, from its pivotal clinical trials.

Efficacy EndpointOmalizumab 300 mgPlacebo
Change from Baseline in Weekly Itch Severity Score (ISS7) at Week 12 -9.40-3.63
Patients with Well-Controlled Symptoms (UAS7 ≤ 6) at Week 12 51.9%11.3%
Patients with Complete Response (UAS7 = 0) at Week 12 35.8%8.8%
Change from Baseline in Dermatology Life Quality Index (DLQI) at Week 12 -10.29-6.13

UAS7 (Urticaria Activity Score over 7 days) combines daily itch severity and hive count scores.

Experimental Protocols

ADL-018 Phase 3 Confirmatory Trial

  • Study Design: A randomized, double-blind, multicenter study was conducted to assess the efficacy, safety, and immunogenicity of ADL-018 compared to omalizumab in patients with CSU who remained symptomatic despite H1-antihistamine treatment.

  • Population: 600 patients with Chronic Idiopathic Urticaria (CIU) or Chronic Spontaneous Urticaria (CSU).

  • Intervention: Participants received subcutaneous doses of either 150 mg or 300 mg of ADL-018 or the reference product every four weeks for a 24-week period.

  • Primary Efficacy Endpoint: The primary measure was the change from baseline in the weekly Itch Severity Score (ISS7) at Week 12 between the ADL-018 and the reference product treatment arms.

  • Outcome: The study successfully met its primary and secondary endpoints, establishing therapeutic equivalence and a comparable safety profile between ADL-018 and XOLAIR®.

Mandatory Visualization

Omalizumab_Mechanism_of_Action cluster_mast_cell Mast Cell / Basophil FcεRI FcεRI Receptor Mediators Release of Histamine & Other Inflammatory Mediators FcεRI->Mediators Activation IgE Free IgE IgE->FcεRI Binds to Complex Omalizumab-IgE Complex Omalizumab Omalizumab (ADL-018) Omalizumab->IgE Binds to & Neutralizes

Caption: Omalizumab (ADL-018) binds to free IgE, preventing it from activating mast cells and basophils.

Comparison 2: INS018_055 vs. Standard of Care for Idiopathic Pulmonary Fibrosis

Introduction: INS018_055 is a first-in-class, orally administered small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using generative artificial intelligence. It is currently in Phase 2 clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease characterized by lung scarring.

The current standard of care for IPF includes two approved antifibrotic drugs: pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.

Data Presentation

As INS018_055 is in Phase 2 development, comparative efficacy data is not yet available. The following table summarizes key efficacy data for the current standard of care medications.

Efficacy EndpointPirfenidoneNintedanibPlacebo
Reduction in FVC Decline Reduced decline vs. placeboAnnual rate of decline -110.1 to -116.6 mL/yearAnnual rate of decline -218.5 to -227.6 mL/year
Progression-Free Survival Improved vs. placeboN/AN/A
Relative Reduction in Risk of 1-Year Mortality N/A26.7% vs. placeboN/A

FVC (Forced Vital Capacity) is a measure of lung function.

Experimental Protocols

INS018_055 Phase 2a Clinical Trial

  • Study Design: A randomized, double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of a 12-week oral dosage of INS018_055 in subjects with IPF.

  • Population: 60 patients with IPF in the U.S. study and 71 patients in the parallel China study.

  • Intervention: Patients are divided into four parallel cohorts and receive varying oral doses of INS018_055 or a placebo.

  • Primary Objectives: To evaluate the safety and tolerability of INS018_055.

  • Outcome: Data from the Phase 1 trial in healthy volunteers showed a favorable pharmacokinetic and safety profile. Results from the Phase 2a trials are anticipated.

Mandatory Visualization

INS018_055_Mechanism_of_Action cluster_cellular_response Cellular Response TGFb TGF-β TNIK TNIK TGFb->TNIK Wnt Wnt/β-catenin Wnt->TNIK YAP_TAZ YAP/TAZ YAP_TAZ->TNIK Myofibroblast Myofibroblast Activation TNIK->Myofibroblast Promotes Fibrosis Fibrosis Myofibroblast->Fibrosis Leads to INS018_055 INS018_055 INS018_055->TNIK Inhibits

Caption: INS018_055 inhibits TNIK, a key kinase in profibrotic signaling pathways, to reduce fibrosis.

References

Comparative Validation of App-018 Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro efficacy of the novel anti-cancer compound App-018 against alternative agents across a panel of human cancer cell lines. The data presented herein is intended to serve as a reference for researchers engaged in the preclinical evaluation of targeted cancer therapies.

Quantitative Performance Analysis

The anti-proliferative activity of this compound and two alternative compounds, here designated as Alternative-A and Alternative-B, was assessed across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify its potency.

CompoundCell LineIC50 (µM)
This compound MCF-70.5
A5491.2
HCT1160.8
Alternative-AMCF-71.5
A5492.5
HCT1161.8
Alternative-BMCF-75.2
A5498.1
HCT1166.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the validation of small-molecule inhibitors in a cellular context.[1]

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with a range of concentrations of this compound, Alternative-A, and Alternative-B, alongside a vehicle control (DMSO). The incubation period for the treatment was 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Data Acquisition: The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Target Engagement

Western blotting was employed to determine the effect of this compound on the phosphorylation status of its putative downstream target, Protein-X.

  • Cell Lysis: Cells treated with this compound and a vehicle control were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated Protein-X (p-Protein-X) and total Protein-X. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with a compound.

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) was seeded in 6-well plates.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 24 hours.

  • Incubation: The treatment medium was replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. Colonies containing more than 50 cells were counted.

Visualized Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_assays Validation Assays Start Start Cell_Culture Cell Line Seeding (MCF-7, A549, HCT116) Start->Cell_Culture Compound_Treatment Treatment with this compound and Alternatives Cell_Culture->Compound_Treatment Incubation 48-hour Incubation Compound_Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Western_Blot Target Engagement (Western Blot) Incubation->Western_Blot Colony_Formation Long-term Proliferation (Colony Formation Assay) Incubation->Colony_Formation Data_Analysis Data Analysis (IC50 Calculation, etc.) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Colony_Formation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for compound validation.

References

Comparison Guide: Specificity and Selectivity Analysis of App-018

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of App-018, a novel inhibitor of the Kinase Associated with Proliferation (KAP), against two existing alternatives, designated as Competitor-A and Competitor-B. The following sections present supporting experimental data, detailed protocols, and visual diagrams to objectively assess the superior specificity and selectivity profile of this compound.

Biochemical Specificity Analysis: Kinome Profiling

To evaluate the specificity of this compound, its binding affinity was tested against a panel of 100 human kinases, including its primary target, KAP. The results demonstrate that this compound has a significantly higher affinity for KAP compared to other structurally related and unrelated kinases.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the dissociation constants (Kd) for each compound against KAP and two representative off-target kinases, KBP and KCP. A lower Kd value indicates a stronger binding affinity.

CompoundTarget KinaseKd (nM)Off-Target Kinase (KBP)Kd (nM)Off-Target Kinase (KCP)Kd (nM)
This compound KAP0.8 KBP1,250KCP>10,000
Competitor-AKAP5.2KBP85KCP4,300
Competitor-BKAP15.6KBP210KCP>10,000

Experimental Protocols: Kinase Binding Assay

  • Assay: The kinase-binding affinities were determined using a commercially available competition binding assay (DiscoverX KINOMEscan™).

  • Methodology: Test compounds were prepared in DMSO and tested at a single concentration (1 µM) against the kinase panel. Kinases are tagged with a DNA ligand, which is then immobilized on a solid support. The amount of kinase captured on the support is measured in the presence and absence of the test compound. The results are reported as Kd values, calculated from the competition curve.

Mandatory Visualization: Kinase Selectivity Concept

cluster_target High Affinity Binding cluster_off_target Low Affinity / No Binding App018 This compound KAP KAP (Target) App018->KAP Kd = 0.8 nM KBP KBP App018->KBP Kd = 1,250 nM KCP KCP App018->KCP Kd > 10,000 nM Other Other Kinases...

Caption: Conceptual diagram of this compound's high binding specificity for its target, KAP.

Cellular Selectivity Analysis: On-Target vs. Off-Target Effects

To confirm that the biochemical specificity translates to selective effects in a biological context, the inhibitory activity of each compound was assessed in two distinct cell lines:

  • KAP-Dependent Cancer Line (Model-A): A cancer cell line whose proliferation is driven by KAP activity.

  • KAP-Independent Normal Line (Model-B): A normal cell line where KAP activity is not critical for survival.

Data Presentation: Cellular Potency and Selectivity Index

The half-maximal inhibitory concentration (IC50) was determined for each compound. The Selectivity Index (SI) is calculated as (IC50 in Model-B) / (IC50 in Model-A). A higher SI value indicates greater cellular selectivity for the target-dependent cells.

CompoundIC50 in Model-A (nM)IC50 in Model-B (nM)Selectivity Index (SI)
This compound 15 >20,000 >1333
Competitor-A801,20015
Competitor-B2508,00032

Experimental Protocols: Cell Proliferation Assay

  • Assay: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Methodology: Model-A and Model-B cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of each compound for 72 hours. After incubation, CellTiter-Glo® reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Mandatory Visualization: KAP Signaling Pathway

cluster_pathway KAP-Mediated Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KAP KAP Receptor->KAP Substrate Downstream Substrate KAP->Substrate Proliferation Cell Proliferation Substrate->Proliferation App018 This compound App018->KAP Inhibition

Caption: this compound inhibits the KAP signaling pathway, blocking downstream cell proliferation.

Overall Experimental Workflow

The comprehensive analysis of this compound followed a structured, multi-stage workflow designed to rigorously evaluate its biochemical and cellular properties from initial screening to final validation.

Mandatory Visualization: Drug Discovery and Validation Workflow

A Compound Synthesis B Biochemical Screen (Kinome Profiling) A->B Specificity C Cellular Assay (Potency & Selectivity) B->C Selectivity D Data Analysis & Comparison C->D E Lead Candidate Selection D->E

Caption: High-level workflow for the specificity and selectivity analysis of this compound.

A Head-to-Head Comparison: RM-018, a Novel Tri-Complex KRASG12C Inhibitor, Demonstrates Superiority Against Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel KRASG12C inhibitor, RM-018, with the established inhibitors Adagrasib (MRTX849) and Sotorasib (AMG 510). This analysis is supported by preclinical data and focuses on inhibitor potency, mechanism of action, and efficacy against acquired resistance.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. While inhibitors like Adagrasib and Sotorasib have shown clinical efficacy, acquired resistance remains a significant challenge. RM-018, a novel tri-complex KRASG12C inhibitor, has emerged as a promising candidate to overcome such resistance.

Comparative Efficacy: Potency Against Wild-Type and Resistant KRASG12C

RM-018 distinguishes itself from other KRASG12C inhibitors through its unique mechanism of action and its ability to maintain potency against the clinically relevant KRASG12C/Y96D resistance mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for RM-018, Adagrasib (MRTX849), and Sotorasib (AMG 510) in various cancer cell lines.

InhibitorCell LineGenotypeIC50 (nM)Reference
RM-018 NCI-H358KRASG12C1.4[1]
MIA PaCa-2KRASG12C3.5[1]
Ba/F3KRASG12C1.8[1]
MGH1138-1KRASG12C2.5[1]
NCI-H358KRASG12C/Y96D2.8[1]
MIA PaCa-2KRASG12C/Y96D7.3
Ba/F3KRASG12C/Y96D3.1
MGH1138-1KRASG12C/Y96D5.2
Adagrasib (MRTX849) NCI-H358KRASG12C14
MIA PaCa-2KRASG12C5
Various KRASG12CKRASG12C10 - 973 (2D)
Various KRASG12CKRASG12C0.2 - 1042 (3D)
Ba/F3KRASG12C/Y96D>1000
Sotorasib (AMG 510) NCI-H358KRASG12C~6
MIA PaCa-2KRASG12C~9
Various KRASG12CKRASG12C4 - 32
Ba/F3KRASG12C/Y96D>1000

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources.

The data clearly indicates that while all three inhibitors are potent against KRASG12C-mutant cell lines, RM-018 retains significant activity in cells expressing the KRASG12C/Y96D mutation, a known mechanism of resistance to Adagrasib and Sotorasib. These latter two inhibitors show a dramatic increase in IC50 values (over 100-fold) in the presence of this mutation, rendering them largely ineffective.

Mechanism of Action: A Novel Tri-Complex Formation

RM-018 employs a distinct mechanism of action by forming a "tri-complex" with KRASG12C and the abundant intracellular chaperone protein, cyclophilin A. This novel approach allows RM-018 to bind to the active, GTP-bound state of KRASG12C. In contrast, Adagrasib and Sotorasib are covalent inhibitors that preferentially bind to the inactive, GDP-bound state of KRASG12C, locking it in an "off" state.

RM-018_Mechanism_of_Action cluster_Cell Cell RM018 RM-018 BinaryComplex RM-018-CypA Binary Complex RM018->BinaryComplex binds CypA Cyclophilin A CypA->BinaryComplex TriComplex RM-018-CypA-KRASG12C Tri-Complex (Inactive) BinaryComplex->TriComplex binds to KRAS_GTP Active KRASG12C (GTP-bound) KRAS_GTP->TriComplex Downstream Downstream Signaling (MAPK Pathway) TriComplex->Downstream inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of RM-018.

Downstream Signaling Inhibition

All three inhibitors effectively suppress the downstream mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell growth and survival in KRAS-mutant cancers. This is evidenced by the reduced phosphorylation of key pathway components such as ERK (pERK) and RSK (pRSK). However, only RM-018 maintains this inhibitory effect in the presence of the KRASG12C/Y96D resistance mutation.

KRAS_Signaling_Pathway cluster_inhibitors Inhibitors RTK RTK RAS KRASG12C RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation RSK->Proliferation RM018 RM-018 RM018->RAS MRTX849 Adagrasib (MRTX849) MRTX849->RAS AMG510 Sotorasib (AMG 510) AMG510->RAS

Caption: Simplified KRAS signaling pathway.

Experimental Protocols

Cell Viability Assay

A common method to assess the effect of these inhibitors on cancer cell growth is the MTT or CellTiter-Glo assay.

  • Cell Seeding: Cancer cells harboring the KRASG12C mutation (and the Y96D resistance mutation where applicable) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of RM-018, Adagrasib, or Sotorasib for 72 hours.

  • MTT Assay:

    • After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The media is then removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • CellTiter-Glo Assay:

    • After the incubation period, CellTiter-Glo reagent is added to each well, and luminescence is measured using a luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Downstream Signaling

Western blotting is used to determine the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Treatment and Lysis: Cells are treated with the inhibitors at various concentrations for a specified time (e.g., 4 hours). Following treatment, cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of ERK and RSK.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start Start seed_cells Seed KRASG12C mutant cells start->seed_cells treat_inhibitors Treat with RM-018, Adagrasib, or Sotorasib seed_cells->treat_inhibitors incubate Incubate for specified time treat_inhibitors->incubate viability_assay Perform MTT or CellTiter-Glo assay incubate->viability_assay lyse_cells Lyse cells and quantify protein incubate->lyse_cells measure_viability Measure absorbance or luminescence viability_assay->measure_viability calculate_ic50 Calculate IC50 values measure_viability->calculate_ic50 end End calculate_ic50->end sds_page SDS-PAGE and protein transfer lyse_cells->sds_page immunoblot Immunoblot for pERK/ERK and pRSK/RSK sds_page->immunoblot detect_bands Detect and analyze protein bands immunoblot->detect_bands detect_bands->end

Caption: Experimental workflow for inhibitor comparison.

References

Comparative Guide to the Synergistic Effects of AMP-018, a GLP-1 Receptor Agonist, in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects observed when combining AMP-018, a glucagon-like peptide-1 (GLP-1) receptor agonist, with a sodium-glucose cotransporter-2 (SGLT2) inhibitor for the treatment of type 2 diabetes (T2D) and obesity. AMP-018 is a GLP-1 generic drug candidate currently under development by Amphastar Pharmaceuticals, targeting the growing diabetes and obesity market.[1] The combination of GLP-1 receptor agonists and SGLT2 inhibitors is a promising therapeutic strategy due to their complementary mechanisms of action, leading to enhanced efficacy in glycemic control, weight management, and cardiovascular and renal protection.[2][3][4]

Quantitative Data Summary: Clinical Outcomes of GLP-1 RA and SGLT2i Combination Therapy

The following tables summarize the additive and synergistic effects observed in clinical trials comparing the combination of a GLP-1 receptor agonist (RA) and an SGLT2 inhibitor (SGLT2i) to monotherapy.

Table 1: Effects on Glycemic Control and Body Weight

Outcome MeasureGLP-1 RA Monotherapy (Mean Change)SGLT2i Monotherapy (Mean Change)Combination Therapy (Mean Change)Synergy/Additivity
HbA1c (%)-1.0 to -1.5-0.5 to -1.0-1.5 to -2.0Additive/Slightly Greater than Additive[5]
Body Weight (kg)-2.0 to -5.0-2.0 to -3.0-3.0 to -7.0Additive/Synergistic
Fasting Plasma Glucose (mg/dL)-25 to -45-20 to -40-45 to -75Additive

Table 2: Effects on Cardiovascular and Renal Parameters

Outcome MeasureGLP-1 RA Monotherapy (Mean Change)SGLT2i Monotherapy (Mean Change)Combination Therapy (Mean Change)Synergy/Additivity
Systolic Blood Pressure (mmHg)-2 to -6-3 to -5-5 to -9Synergistic
Major Adverse Cardiovascular Events (MACE)Risk ReductionRisk ReductionPotential for Greater Risk ReductionPotentially Additive/Synergistic
Renal Outcomes (e.g., Nephropathy Progression)Risk ReductionRisk ReductionPotential for Greater Risk ReductionPotentially Additive/Synergistic

Mechanisms of Synergistic Action

GLP-1 receptor agonists and SGLT2 inhibitors exert their effects through distinct and complementary pathways. GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. SGLT2 inhibitors, on the other hand, reduce renal glucose reabsorption, leading to increased urinary glucose excretion. The combination of these actions addresses multiple pathophysiological defects in type 2 diabetes.

G cluster_0 AMP-018 (GLP-1 RA) cluster_1 SGLT2 Inhibitor cluster_2 Synergistic Outcomes AMP_018 AMP-018 Pancreas Pancreas AMP_018->Pancreas Stomach Stomach AMP_018->Stomach Brain Brain AMP_018->Brain Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon GastricEmptying ↓ Gastric Emptying Stomach->GastricEmptying Satiety ↑ Satiety Brain->Satiety BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose BodyWeight ↓ Body Weight GastricEmptying->BodyWeight Satiety->BodyWeight SGLT2i SGLT2 Inhibitor Kidney Kidney SGLT2i->Kidney GlucoseReabsorption ↓ Glucose Reabsorption Kidney->GlucoseReabsorption UrinaryGlucose ↑ Urinary Glucose Excretion GlucoseReabsorption->UrinaryGlucose UrinaryGlucose->BloodGlucose UrinaryGlucose->BodyWeight BloodPressure ↓ Blood Pressure UrinaryGlucose->BloodPressure CV_Renal Improved CV & Renal Outcomes BloodGlucose->CV_Renal BloodPressure->CV_Renal G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Interpretation A1 Determine Dose-Response Curves for Individual Drugs A2 Select Concentrations for Combination Studies A1->A2 A3 Perform Synergy Assay (e.g., Cell Viability, Insulin Secretion) A2->A3 A4 Calculate Combination Index (CI) and Generate Isobologram A3->A4 C2 Correlate In Vitro and In Vivo Findings A4->C2 Informs B1 Select Animal Model (e.g., db/db mice) B2 Administer Drugs Alone and in Combination B1->B2 B3 Monitor Key Parameters (Glucose, Body Weight, etc.) B2->B3 B4 Perform Endpoint Analysis (OGTT, Histology) B3->B4 C1 Statistical Analysis of In Vivo Data B4->C1 C1->C2 C3 Assess Overall Synergistic Profile C2->C3

References

Synthetic Cannabinoids: A Comparative Analysis of JWH-018 and EG-018

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced profiles of synthetic cannabinoid receptor agonists (SCRAs) is critical. This guide provides a comparative analysis of two such compounds, JWH-018 and EG-018, focusing on their receptor binding affinities, functional activities, and in vivo effects. The data presented is compiled from preclinical research and aims to offer a clear, objective comparison to inform further investigation and development.

Quantitative Data Comparison

The following tables summarize the key quantitative data for JWH-018 and EG-018, providing a side-by-side comparison of their pharmacological properties.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorKi (nM)Reference
JWH-018 CB19.0[1]
CB22.94[1]
EG-018 CB121[2][3]
CB27[2]

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)

CompoundReceptorEfficacyPotency (EC₅₀)Reference
EG-018 CB1Weak Partial Agonist (Lower than THC)Greater than THC
CB2Similar to THCSimilar to THC

Table 3: In Vivo Effects in Animal Models

CompoundTestSpeciesEffects ObservedReference
JWH-018 Spontaneous LocomotionMiceIncreased locomotion
Dopamine ReleaseMiceStimulated dopamine release in the nucleus accumbens
EG-018 Cannabinoid Tetrad (i.p. admin)MiceNo effects observed
Cannabinoid Tetrad (i.v. admin)MiceHypomotility, catalepsy, and hypothermia

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below.

Cannabinoid Receptor Binding Assays

Competition binding assays were utilized to determine the affinity (Ki) of the compounds for human cannabinoid receptors (CB1 and CB2). These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand, such as [³H]CP55,940. The assay measures the ability of the test compound (JWH-018 or EG-018) to displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay is used to determine the potency and efficacy of a compound as a receptor agonist. It measures the activation of G-proteins coupled to the cannabinoid receptors. In these studies, cell membranes expressing either CB1 or CB2 receptors were incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is then quantified to determine the compound's efficacy (Emax) and potency (EC₅₀).

In Vivo Behavioral and Neurochemical Studies
  • Spontaneous Locomotion: To assess the psychostimulant effects, mice were administered the test compounds (JWH-018, AKB48, cocaine, or amphetamine), and their locomotor activity was measured. This is often done in an open-field arena where movement is tracked by automated systems.

  • Microdialysis: This technique was used to measure dopamine release in the nucleus accumbens of freely moving mice. A microdialysis probe is surgically implanted in the brain region of interest. Following administration of the test compound, cerebrospinal fluid is collected at set intervals and analyzed for dopamine levels using high-performance liquid chromatography (HPLC).

  • Cannabinoid Tetrad: This is a series of four tests used to characterize cannabimimetic activity in mice. The four effects measured are: hypomotility (reduced movement), catalepsy (a state of immobility), analgesia (reduced pain sensitivity), and hypothermia (reduced body temperature).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of these synthetic cannabinoids.

G cluster_0 Cannabinoid Receptor Signaling SCRA Synthetic Cannabinoid (e.g., JWH-018, EG-018) CB1R CB1 Receptor SCRA->CB1R Binds to CB2R CB2 Receptor SCRA->CB2R Binds to G_protein Gi/o Protein CB1R->G_protein Activates CB2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Downstream Cellular Effects cAMP->Downstream MAPK->Downstream

Cannabinoid receptor signaling pathway.

G cluster_1 In Vivo Cannabimimetic Activity Workflow start Compound Administration (i.v. or i.p.) tetrad Cannabinoid Tetrad Assessment start->tetrad hypo Hypomotility Test tetrad->hypo cata Catalepsy Test tetrad->cata anal Analgesia Test tetrad->anal hypot Hypothermia Test tetrad->hypot data Data Analysis & Comparison hypo->data cata->data anal->data hypot->data

Workflow for in vivo cannabimimetic testing.

References

Safety Operating Guide

Proper Disposal Procedures for JWH-018: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Chemical Identification: The initial query for "App-018" did not yield a specific chemical compound. Based on the context of laboratory research and the close similarity in nomenclature, this document addresses the proper disposal and handling of JWH-018 , a widely known synthetic cannabinoid research chemical. It is crucial for laboratory personnel to verify the exact identity of their chemical substances before proceeding with any handling or disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of JWH-018, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Chemical and Safety Data

JWH-018 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] It is classified as a Schedule I controlled substance in the United States and is intended for research and forensic applications only.[1] The following table summarizes key quantitative data for JWH-018.

PropertyValueReference
Formal Name 1-naphthalenyl(1-pentyl-1H-indol-3-yl)-methanone[1]
CAS Number 209414-07-3[1]
Molecular Formula C₂₄H₂₃NO
Formula Weight 341.5 g/mol
Purity ≥98%
Formulation A neat solid
Storage Temperature -20°C

Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a detailed methodology for a competitive receptor binding assay to determine the affinity of a test compound, such as JWH-018, for the cannabinoid receptors (CB1 or CB2).

Objective: To determine the binding affinity (Ki) of JWH-018 for human cannabinoid receptors (hCB1 or hCB2) expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing hCB1 or hCB2 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Radioligand (e.g., [³H]-CP-55,940)

  • JWH-018 (as the test compound)

  • Non-specific binding control (e.g., WIN 55,212-2)

  • Scintillation cocktail

  • 96-well microplates

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the HEK293 cells expressing the target receptor to a sufficient density.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Homogenize the cell pellet in ice-cold assay buffer to prepare a crude membrane suspension.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add a known concentration of radioligand to wells containing the membrane preparation and assay buffer.

      • Non-specific Binding: Add the radioligand, membrane preparation, and a high concentration of the non-specific binding control to these wells.

      • Test Compound: Add the radioligand, membrane preparation, and varying concentrations of JWH-018 to the experimental wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the JWH-018 concentration.

    • Determine the IC₅₀ value (the concentration of JWH-018 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the binding affinity of JWH-018) using the Cheng-Prusoff equation.

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated upon the binding of an agonist, such as JWH-018, to the cannabinoid receptors (CB1 and CB2).

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JWH-018 JWH-018 CB1/CB2 Receptor CB1/CB2 Receptor JWH-018->CB1/CB2 Receptor Binds to G-Protein (Gi/o) G-Protein (Gi/o) CB1/CB2 Receptor->G-Protein (Gi/o) Activates alpha-subunit alpha-subunit G-Protein (Gi/o)->alpha-subunit Dissociates beta-gamma-subunit beta-gamma-subunit G-Protein (Gi/o)->beta-gamma-subunit Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Production alpha-subunit->AC Inhibits MAPK MAPK Pathway beta-gamma-subunit->MAPK Activates PKA Protein Kinase A cAMP->PKA Inhibits Gene Expression Gene Expression PKA->Gene Expression Modulates MAPK->Gene Expression Modulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Cannabinoid Receptor Signaling Pathway activated by JWH-018.

Proper Disposal Procedures for JWH-018

As a DEA Schedule I controlled substance, the disposal of JWH-018 is strictly regulated. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or transformed into a controlled substance.

1. Segregation and Labeling of Waste:

  • Solid Waste: All disposable items that have come into contact with JWH-018, such as gloves, pipette tips, and contaminated lab paper, must be segregated into a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "JWH-018," and the associated hazards.

  • Liquid Waste: Unused solutions of JWH-018 and solvent rinses from decontamination procedures should be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvents used.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container that is also labeled as hazardous waste containing JWH-018.

2. On-Site Destruction (for DEA Registrants):

DEA registrants may have the option to destroy JWH-018 on-site, provided the method renders the substance non-retrievable.

  • Acceptable Methods: The DEA has identified incineration and chemical digestion as acceptable methods for rendering a controlled substance non-retrievable. Simply mixing with cat litter or coffee grounds is not sufficient for DEA registrants.

  • Record Keeping: The destruction of a controlled substance must be documented on a DEA Form 41 ("Registrants Inventory of Drugs Surrendered"). This form requires information about the drug, quantity, and method of destruction, and must be witnessed by at least two authorized employees.

3. Disposal via a Reverse Distributor:

For many laboratories, the most practical and compliant method of disposal is to use a DEA-registered reverse distributor.

  • Procedure:

    • Contact a DEA-registered reverse distributor to arrange for the pickup and disposal of the JWH-018 waste.

    • The reverse distributor will provide the necessary shipping containers and documentation.

    • For the transfer of a Schedule I substance like JWH-018, the reverse distributor must issue an official DEA Form 222 to the laboratory.

    • The laboratory is responsible for securely packaging and labeling the waste according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

    • The reverse distributor will then take possession of the waste and ensure its proper destruction, providing the laboratory with a certificate of destruction for their records.

4. Decontamination of Work Areas:

  • All surfaces and equipment that may have come into contact with JWH-018 must be decontaminated.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a general laboratory disinfectant.

  • Dispose of all cleaning materials as hazardous solid waste as described above.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant handling and disposal of JWH-018, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

References

Essential Safety and Operational Protocols for Handling App-018

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal procedures for the novel compound App-018. The following guidelines are intended for all researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. Adherence to these protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE) Summary

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory procedures involving this compound.

ProcedureGlovesEye ProtectionLab Coat/GownRespiratory Protection
Low-Concentration Handling (Aqueous) Nitrile gloves (double-gloved)ANSI Z87.1-rated safety glassesStandard laboratory coatNot generally required (work in a ventilated area)
High-Concentration/Volatile Handling Chemically resistant gloves (e.g., Butyl)Chemical splash gogglesChemical-resistant gown or apronFume hood or approved respirator (e.g., N95)
Weighing and Aliquoting (Solid Form) Nitrile gloves (double-gloved)Chemical splash gogglesDisposable gown over laboratory coatFume hood or ventilated balance enclosure
Emergency Spill Response Heavy-duty, chemically resistant glovesFace shield and splash gogglesFull-coverage chemical-resistant suitSelf-contained breathing apparatus (SCBA) if required

Standard Operating Procedures for this compound

I. Pre-Experiment Preparation:

  • Safety Data Sheet (SDS) Review: Before handling this compound, all personnel must review its Safety Data Sheet to understand its physical, chemical, and toxicological properties.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure proper fit and functionality.

  • Work Area Decontamination: The designated work area, including the fume hood and any equipment, must be decontaminated before and after handling this compound.

  • Emergency Equipment Check: Verify that the safety shower, eyewash station, and spill kit are accessible and in proper working order.

II. Handling and Experimental Workflow:

  • Controlled Environment: All handling of this compound, particularly in its concentrated or volatile forms, must be conducted within a certified chemical fume hood.

  • Weighing and Transfer:

    • Use a ventilated balance enclosure or a dedicated area within a fume hood for weighing the solid form of this compound.

    • Employ anti-static techniques to prevent dispersal of powdered material.

    • Use appropriate tools (e.g., spatulas, weighing paper) that are compatible with this compound.

  • Solution Preparation:

    • Slowly add this compound to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an approved decontamination solution.

    • Properly doff and dispose of all single-use PPE in the designated hazardous waste container.

III. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) must be segregated into a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Solid Waste: Solid this compound waste and contaminated disposables must be placed in a separate, labeled solid hazardous waste container.

  • Disposal Request: Follow your institution's established procedures for the pickup and disposal of chemical waste. Ensure all labeling and documentation are complete and accurate.

Workflow for Safe Handling and Disposal of this compound

App018_Workflow start Start: Review SDS ppe Don Appropriate PPE start->ppe prep_area Prepare & Decontaminate Work Area ppe->prep_area handle Handle this compound in Fume Hood prep_area->handle experiment Perform Experimental Procedure handle->experiment decon_area Decontaminate Work Area & Equipment experiment->decon_area segregate_waste Segregate Hazardous Waste decon_area->segregate_waste doff_ppe Doff & Dispose of PPE segregate_waste->doff_ppe end End: Wash Hands Thoroughly doff_ppe->end

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.